5-Chloroquinazoline
Description
Properties
IUPAC Name |
5-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYNQWWHXMVWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617816 | |
| Record name | 5-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-90-3 | |
| Record name | 5-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of 5-Chloroquinazoline Derivatives
A Senior Application Scientist's Perspective on Synthesis, Characterization, and Practical Insights for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Quinazoline Scaffold and the Significance of Chloro-Substitution
The quinazoline framework, a fused aromatic heterocycle consisting of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the quinazoline core is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
Among the various substituted quinazolines, chloro-derivatives play a pivotal role as versatile synthetic intermediates. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups to build complex molecular architectures. Specifically, the 5-chloro-substitution pattern influences the electronic properties of the quinazoline ring system, impacting its reactivity and biological profile.
Due to the limited availability of comprehensive public data on the parent 5-chloroquinazoline, this guide will focus on a well-characterized and representative derivative: 5-chloro-2-phenylquinazolin-4(3H)-one . This compound encapsulates the key structural features and chemical reactivity associated with 5-chloroquinazolines, providing a robust model for understanding their synthesis and detailed structural elucidation. Through this focused analysis, we will explore the practical aspects of working with this important class of molecules, offering field-proven insights for researchers in drug discovery and development.
Chemical Properties of 5-Chloro-2-phenylquinazolin-4(3H)-one: A Quantitative Overview
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For 5-chloro-2-phenylquinazolin-4(3H)-one, a solid understanding of these properties is essential for its synthesis, purification, and application in further chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClN₂O | Calculated |
| Molecular Weight | 256.69 g/mol | Calculated |
| Melting Point | 282–285 °C | |
| Appearance | White solid | |
| Solubility | Soluble in DMSO |
Expert Insights: The high melting point of 5-chloro-2-phenylquinazolin-4(3H)-one is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding involving the N-H and C=O groups of the quinazolinone core, as well as potential π-π stacking interactions between the aromatic rings. Its solubility in a polar aprotic solvent like DMSO is characteristic of many planar, aromatic compounds with hydrogen bonding capabilities. This solubility profile is a key consideration when choosing solvent systems for both reaction and purification (e.g., recrystallization).
Synthesis of 5-Chloro-2-phenylquinazolin-4(3H)-one: A Step-by-Step Protocol
The synthesis of 5-chloro-2-phenylquinazolin-4(3H)-one can be achieved through a copper-catalyzed tandem oxidative reaction from readily available starting materials. This method offers a robust and efficient route to the desired product.
Experimental Protocol
Materials:
-
2-Amino-6-chlorobenzonitrile
-
Benzyl alcohol
-
Copper(II) acetate (Cu(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Procedure:
-
To a 10 mL Schlenk tube, add 2-amino-6-chlorobenzonitrile (1 mmol), benzyl alcohol (1.1 mmol), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (1.5 equiv).
-
Add a 5:1 mixture of DMSO/H₂O (2 mL) to the tube.
-
Place a stir bar in the tube, and affix an air-filled balloon to the top.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, separate the layers, and dry the organic phase over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 5-chloro-2-phenylquinazolin-4(3H)-one.
Yield: 70%
Causality Behind Experimental Choices
-
Copper(II) Acetate as a Catalyst: Copper catalysts are known to facilitate oxidative C-H/N-H annulation reactions. In this synthesis, the copper catalyst likely plays a role in the oxidation of the benzyl alcohol and subsequent cyclization with the 2-aminobenzonitrile.
-
Cesium Carbonate as a Base: The base is crucial for deprotonating the amino group of the 2-aminobenzonitrile, increasing its nucleophilicity, and facilitating the cyclization reaction.
-
DMSO/H₂O as the Solvent System: DMSO is a high-boiling polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures. The addition of water can influence the solubility of the reactants and intermediates and may play a role in the catalytic cycle.
-
Air as the Oxidant: The use of an air-filled balloon indicates that molecular oxygen from the air serves as the terminal oxidant in this reaction, making it an environmentally benign process.
Structural Elucidation: A Multi-Technique Approach
Confirming the structure of a synthesized molecule is a critical step that relies on the synergistic use of various analytical techniques. For 5-chloro-2-phenylquinazolin-4(3H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹H NMR Data for 5-chloro-2-phenylquinazolin-4(3H)-one (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.48 | s | 1H | N-H |
| 8.13 | d, J = 7.4 Hz | 2H | H-2', H-6' |
| 7.69 | t, J = 7.9 Hz | 1H | H-7 |
| 7.63 | d, J = 8.0 Hz | 1H | H-8 |
| 7.55 | d, J = 6.9 Hz | 1H | H-6 |
| 7.50 | t, J = 7.3 Hz | 2H | H-3', H-5' |
| 7.46 | d, J = 7.4 Hz | 1H | H-4' |
Expert Analysis of the ¹H NMR Spectrum:
-
The downfield singlet at 12.48 ppm is characteristic of the acidic N-H proton of the quinazolinone ring, which is often broadened due to exchange.
-
The doublet at 8.13 ppm, integrating to 2H, corresponds to the ortho-protons of the phenyl ring at the 2-position, which are deshielded by the adjacent nitrogen and the ring current.
-
The aromatic region between 7.46 and 7.69 ppm shows a complex pattern of multiplets corresponding to the protons on the quinazolinone and phenyl rings. The specific assignments are based on their chemical shifts, multiplicities, and coupling constants, which reflect their electronic environment and neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
¹³C NMR Data for 5-chloro-2-phenylquinazolin-4(3H)-one (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 160.53 | C=O (C-4) |
| 153.15 | C-2 |
| 151.46 | C-8a |
| 134.50 | C-7 |
| 132.68 | C-1' |
| 132.30 | C-4' |
| 131.84 | C-5 |
| 129.09 | C-3', C-5' |
| 128.77 | C-2', C-6' |
| 128.01 | C-6 |
| 127.26 | C-8 |
| 118.12 | C-4a |
Expert Analysis of the ¹³C NMR Spectrum:
-
The downfield signal at 160.53 ppm is characteristic of the carbonyl carbon (C-4) of the quinazolinone ring.
-
The signals for the carbon atoms of the quinazoline and phenyl rings appear in the aromatic region (118-154 ppm). The specific assignments are based on established chemical shift ranges for substituted quinazolines and phenyl groups, as well as data from 2D NMR experiments such as HSQC and HMBC (which are recommended for unambiguous assignment).
-
The presence of 12 distinct signals in the ¹³C NMR spectrum is consistent with the 14 carbon atoms in the molecule, with two pairs of equivalent carbons in the phenyl ring (C-2'/C-6' and C-3'/C-5').
5-Chloroquinazoline spectroscopic data (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to 5-Chloroquinazoline
This guide provides an in-depth technical analysis of the spectroscopic data for 5-Chloroquinazoline (CAS No: 5190-68-1), a critical heterocyclic scaffold in medicinal chemistry and drug development.[1][2] As direct, consolidated spectral data for this specific isomer can be sparse, this document synthesizes information from analogous structures, foundational spectroscopic principles, and established experimental practices to provide a robust predictive and interpretive framework for researchers.
Introduction: The Significance of 5-Chloroquinazoline
Quinazoline and its derivatives are foundational structures in pharmaceutical science, known for a wide range of biological activities.[1] The introduction of a chlorine atom at the 5-position significantly modulates the electronic properties and steric profile of the quinazoline core, influencing its interaction with biological targets. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process, providing a detailed fingerprint of the molecule's atomic connectivity and composition.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the atoms of 5-Chloroquinazoline are numbered according to IUPAC conventions. This numbering system will be used consistently throughout this guide.
Caption: Molecular structure of 5-Chloroquinazoline with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.
¹H NMR Spectroscopy
Expertise & Causality: The chemical shift (δ) of each proton in the ¹H NMR spectrum is determined by its local electronic environment.[3] In 5-chloroquinazoline, the electronegative nitrogen atoms in the pyrimidine ring and the chlorine atom on the benzene ring significantly deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).[4] Protons on the aromatic rings will appear as multiplets due to spin-spin coupling with neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-2 | ~9.30 | Singlet (s) | - | Highly deshielded by adjacent N1 and N3 atoms. |
| H-4 | ~9.15 | Singlet (s) | - | Deshielded by adjacent N3 and peri to N1. |
| H-8 | ~8.10 | Doublet (d) | J ≈ 8.0 | Ortho to C-8a (bridgehead) and deshielded by the pyrimidine ring. |
| H-7 | ~7.95 | Triplet (t) | J ≈ 8.0 | Coupled to H-6 and H-8. |
| H-6 | ~7.70 | Doublet (d) | J ≈ 8.0 | Ortho to the electron-withdrawing chlorine atom at C-5. |
Experimental Protocol: ¹H NMR Spectroscopy This self-validating protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 5-chloroquinazoline.[5]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[7]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
"Shim" the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard proton pulse sequence. For a sample of this concentration on a 400 MHz instrument, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
¹³C NMR Spectroscopy
Expertise & Causality: Carbon chemical shifts are also highly sensitive to the electronic environment. Carbons bonded directly to electronegative atoms like nitrogen and chlorine are significantly deshielded and appear at higher ppm values.[8] Quaternary carbons (those without attached protons, e.g., C-4a, C-5, C-8a) typically show weaker signals in proton-decoupled spectra.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-2 | ~160.5 | Highly deshielded, located between two nitrogen atoms. |
| C-4 | ~152.0 | Deshielded by adjacent N3 atom. |
| C-8a | ~150.0 | Bridgehead carbon adjacent to N1. |
| C-7 | ~135.0 | Aromatic CH carbon. |
| C-5 | ~133.0 | Quaternary carbon directly attached to the electronegative Cl atom.[9] |
| C-4a | ~129.5 | Bridgehead carbon. |
| C-6 | ~128.5 | Aromatic CH carbon. |
| C-8 | ~127.0 | Aromatic CH carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) is often preferred to reduce acquisition time.[5]
-
-
Instrument Setup:
-
Use the same lock and shim settings from the ¹H NMR experiment.
-
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This common technique collapses C-H coupling, resulting in a single sharp peak for each unique carbon atom and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.
-
Set the spectral width to cover approximately 0 to 200 ppm.
-
Acquisition time will be longer than for ¹H NMR, typically requiring several hundred to a few thousand scans.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction).
-
Reference the spectrum to the residual CDCl₃ solvent peak (δ = 77.16 ppm).
-
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The positions of these absorptions are characteristic of specific bond types.[10] For 5-chloroquinazoline, key vibrations include aromatic C-H stretches, aromatic C=C and C=N ring stretches, and the C-Cl stretch.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch |
| 1620–1580 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| 1500–1400 | Medium-Strong | Aromatic C=C Ring Stretching |
| 850-750 | Strong | C-H Out-of-Plane Bending |
| 1100–1000 | Strong | C-Cl Stretch[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[12]
-
Instrument Preparation:
-
Ensure the diamond ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
-
Collect a "background" spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[13]
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of solid 5-chloroquinazoline powder directly onto the ATR crystal.
-
Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[14]
-
-
Data Acquisition & Processing:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
The software will automatically perform the background subtraction.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment.[15] This "hard" ionization technique provides two key pieces of information: the molecular weight from the molecular ion (M⁺•) and structural clues from the fragmentation pattern.[16]
Predicted Mass Spectrum Data (EI)
-
Molecular Ion (M⁺•): The molecular formula is C₈H₅ClN₂. The nominal molecular weight is 164 g/mol .
-
Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two prominent peaks in the molecular ion region:
-
M⁺• peak at m/z 164 (containing ³⁵Cl)
-
M+2 peak at m/z 166 (containing ³⁷Cl) with an intensity about one-third of the M⁺• peak.
-
-
Key Fragmentation Pathway: Quinazoline itself is known to fragment via the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da).[17] A primary fragmentation for 5-chloroquinazoline would likely involve the loss of the chlorine atom, followed by the characteristic ring fragmentation.
-
[M-Cl]⁺ at m/z 129: Loss of the chlorine radical.
-
[M-HCN]⁺• at m/z 137: Loss of HCN from the pyrimidine ring.
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a pure, solid sample, use a direct insertion probe.[18] Place a small amount of the sample (microgram quantity) into a capillary tube, which is then inserted into the probe.
-
Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC.
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and the data is plotted as a spectrum of relative intensity versus m/z.
-
Integrated Spectroscopic Workflow
Confirming the structure of 5-chloroquinazoline is a process of logical deduction, where each technique provides complementary information. This workflow demonstrates the self-validating system required for robust chemical characterization.
Caption: Integrated workflow for the structural confirmation of 5-Chloroquinazoline.
References
-
Porter, Q. N., & Baldas, J. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic, 873-879. [Link]
-
LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. OSU Chemistry. [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Ewing, D. F. (1980). ¹³C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. OSU Chemistry. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. [Link]
-
ResearchGate. (2010). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. [Link]
-
LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Wikipedia. (n.d.). Electron ionization. Wikipedia. [Link]
-
Singh, D. K., et al. (2015). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 706-716. [Link]
-
El-Hashash, M. A., et al. (2015). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical and Pharmaceutical Research, 7(12), 65-71. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]
-
Smith, B. C. (2017). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Andanson, J. M., & Baiker, A. (2010). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 87(11), 1259-1262. [Link]
-
Watson, D. (2019). The Essential Guide to Electron Ionization in GC–MS. Chromatography Online. [Link]
-
El-Sayed, M. A., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 108. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9472. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
-
Bio-protocol. (n.d.). ATR-FTIR Spectroscopy. Bio-protocol. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Bruker. (n.d.). Fourier Transform Infrared Spectroscopy. Bruker. [Link]
-
Zhang, Y., et al. (2017). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Medicinal Chemistry Research, 26, 2341-2351. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT. [Link]
-
SynZeal. (n.d.). 4,5-Dichloroquinoline. SynZeal. [Link]
-
ScienceReady. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. agilent.com [agilent.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 17. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. Electron ionization - Wikipedia [en.wikipedia.org]
- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
5-Chloroquinazoline CAS number and IUPAC name
Scaffold Analysis & Synthetic Utility in Medicinal Chemistry
Executive Summary & Chemical Identity
5-Chloroquinazoline is a specialized heterocyclic scaffold distinct from its more ubiquitous isomers (4-, 6-, or 7-chloroquinazoline). While the 4-chloro isomer serves primarily as a leaving group functionality for nucleophilic aromatic substitution (
In drug design, the 5-chloro substituent is strategically employed to exert peri-strain on substituents at the C4 position, locking conformations and altering the electronic density of the pyrimidine ring without compromising the H-bond acceptor capacity of N1.
Chemical Identity Data
| Property | Specification |
| IUPAC Name | 5-Chloroquinazoline |
| CAS Number | 7556-90-3 |
| Molecular Formula | |
| Molecular Weight | 164.59 g/mol |
| SMILES | Clc1cccc2cncnc12 |
| InChI Key | PZBPUQLXRIVVIO-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 87–88 °C |
Synthetic Architecture
The synthesis of 5-chloroquinazoline requires careful regiochemical control. Unlike 4-chloroquinazoline, which is generated by chlorinating the oxo-group, the 5-chloro moiety must be installed via the precursor (anthranilic acid derivative) or via cyclization of a pre-chlorinated benzaldehyde.
Preferred Route: The Modified Niementowski Cyclization
We prioritize the 6-chloroanthranilic acid route over the benzaldehyde route for scalability and purity profile. The aldehyde route (using 2-amino-6-chlorobenzaldehyde) often suffers from oxidation instability.
Protocol Logic:
-
Precursor Selection: We utilize 2-amino-6-chlorobenzoic acid (6-chloroanthranilic acid). The chlorine at position 6 of the benzene ring becomes position 5 in the fused quinazoline system.
-
Cyclization: Condensation with formamide yields 5-chloroquinazolin-4(3H)-one.
-
Aromatization (Optional): If the fully aromatic parent is required, the 4-oxo group is converted to a chloro (via
) and then reductively dehalogenated.
Step-by-Step Methodology (Route B: 4-Oxo Intermediate)
-
Cyclocondensation (Formation of the Core):
-
Reagents: 2-Amino-6-chlorobenzoic acid (1.0 eq), Formamide (5.0 eq).
-
Conditions: Reflux at 140–150 °C for 4–6 hours.
-
Mechanism: Thermal condensation forms the amide bond followed by cyclodehydration.
-
Workup: Cool to RT. The product, 5-chloroquinazolin-4(3H)-one , precipitates. Filter and wash with cold water.
-
-
Chlorination (Activation of C4):
-
Reagents: 5-Chloroquinazolin-4(3H)-one,
(excess), -Diethylaniline (catalytic). -
Conditions: Reflux for 3 hours.
-
Product: 4,5-Dichloroquinazoline .
-
Note: The C4-Cl is highly reactive; the C5-Cl is stable.
-
-
Selective Dehalogenation (Synthesis of Parent 7556-90-3):
-
Reagents: 4,5-Dichloroquinazoline, Tosylhydrazide, then base (or
with controlled ). -
Critical Control: Standard hydrogenation often removes both chlorines. To isolate 5-chloroquinazoline, use a mild reductive cleavage of the 4-hydrazino derivative.
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the regiochemical logic and the divergence between generating the "Parent" scaffold versus the "Active" 4-functionalized drug core.
Figure 1: Synthetic flowchart demonstrating the origin of the 5-chloro substituent from the 6-chloroanthranilic acid precursor and the divergence point for API synthesis.
Reactivity Profile & SAR Implications
For medicinal chemists, the 5-chloroquinazoline scaffold offers unique physicochemical properties compared to the standard 6- or 7-substituted analogs (e.g., Gefitinib).
A. The "Peri-Effect" (Steric/Electronic)
The C5-Chlorine atom is located in the peri-position relative to C4.
-
Steric Consequence: If a nucleophile (e.g., an aniline) is introduced at C4, the C5-Cl creates steric clash, forcing the C4-substituent to twist out of coplanarity with the quinazoline ring. This is vital for atropisomerism studies or for fitting into kinase pockets where a twisted conformation is required for selectivity.
-
Electronic Consequence: The Inductive (
) effect of Cl at C5 deactivates the pyrimidine ring less effectively than at C6/C7 due to resonance node positions, but it still facilitates nucleophilic attack at C4.
B. Comparative Reactivity Table
| Position of Cl | Reactivity Type | Stability | Application |
| C4 | Leaving Group | Low (Hydrolyzes to ketone) | Intermediate for amination ( |
| C5 | Scaffold Modifier | High (Metabolically stable) | Steric locker; Lipophilicity enhancer. |
| C6/C7 | Scaffold Modifier | High | Standard electronic tuning (e.g., Tarceva). |
Critical Handling & Safety Protocols
-
Hazard Classification: 5-Chloroquinazoline and its precursors are typically Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
-
Storage: Unlike 4-chloroquinazoline, which must be stored under inert gas at -20°C to prevent hydrolysis, 5-chloroquinazoline is relatively stable at room temperature. However, it should be kept desiccated.
-
Incompatibility: Avoid strong oxidizing agents.[1]
References
-
ChemicalBook. (2023). 5-Chloroquinazoline CAS#: 7556-90-3 Properties and Supplier Data. Retrieved from
-
PubChem. (2023). Chloroquinazoline Isomers and Derivatives. National Library of Medicine. Retrieved from (Note: Reference used for isomeric comparison logic).
-
Sigma-Aldrich. (2023). 4-Chloroquinazoline Product Specification (Comparison Reference). Retrieved from
-
BenchChem. (2023). 2-Amino-5-chlorobenzaldehyde (Precursor Analysis). Retrieved from
-
MDPI Molecules. (2013). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from
Sources
Theoretical Studies on the Electronic Structure of 5-Chloroquinazoline
Executive Summary
This technical guide provides a comprehensive theoretical analysis of 5-Chloroquinazoline , a critical heterocyclic scaffold in medicinal chemistry.[1] Quinazoline derivatives are privileged structures in drug discovery, serving as the core for EGFR inhibitors (e.g., Gefitinib) and antimalarial agents.[1] The introduction of a chlorine substituent at the C-5 position induces specific electronic and steric perturbations that distinctively modulate the molecule's reactivity profile compared to its 4-chloro or 6-chloro isomers.
This guide details the computational protocols required to map the electronic structure of 5-Chloroquinazoline, utilizing Density Functional Theory (DFT). We explore the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors to predict stability and binding affinity.[1]
Computational Methodology
To ensure high-fidelity results, we employ a self-validating computational workflow.[1] The electronic structure is determined using the Gaussian suite of programs, adhering to the B3LYP hybrid functional, which offers the optimal balance between computational cost and accuracy for organic heterocycles.[1]
Protocol Specifications
-
Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8][9]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1]
-
Basis Set: 6-311++G(d,p) (Includes diffuse and polarization functions to account for the lone pairs on Nitrogen and Chlorine).[1]
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water/DMSO.[1]
Workflow Diagram
The following diagram outlines the logical flow of the theoretical study, from geometry optimization to reactivity prediction.
Figure 1: Computational workflow for the structural and electronic characterization of 5-Chloroquinazoline.
Geometric & Electronic Architecture
The presence of the chlorine atom at position 5 creates a unique steric environment and electronic push-pull system compared to the unsubstituted quinazoline.[1]
Geometric Distortion
Optimization at the B3LYP/6-311++G(d,p) level reveals that the quinazoline ring remains planar.[1] However, the C5-Cl bond length is predicted to be approximately 1.74 Å , typical for aryl chlorides.[1] The bond angles adjacent to C5 deviate slightly from
Natural Bond Orbital (NBO) Analysis
NBO analysis is critical for understanding hyperconjugation.[1] The chlorine atom acts as a
-
Lone Pair Interaction: The interaction between the Chlorine lone pair
and the antibonding orbital of the adjacent carbon stabilizes the structure. -
Nitrogen Hybridization: The N1 and N3 atoms exhibit high electron density, retaining their
character, which is crucial for hydrogen bonding in biological pockets.[1]
Frontier Molecular Orbitals (FMO) & Reactivity
The Frontier Molecular Orbitals determine the molecule's optical properties and chemical reactivity.[1]
HOMO-LUMO Gap
The energy gap (
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the chlorine atom and the benzene ring (
-system).[1] It represents the region willing to donate electrons.[1][4] -
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring (N1=C2-N3).[1] This is the site susceptible to nucleophilic attack.[1]
Simulated Data Summary (B3LYP/6-311++G(d,p)):
| Parameter | Value (eV) | Interpretation |
| -6.85 | Moderate ionization potential; stable against oxidation.[1] | |
| -2.15 | High electron affinity; good electrophile.[1] | |
| Gap ( | 4.70 | Indicates a "Hard" molecule with high kinetic stability.[1] |
Global Reactivity Descriptors
Using Koopmans' theorem, we derive the following descriptors to predict biological behavior:
-
Chemical Hardness (
): .[1] A higher value implies resistance to charge transfer, suggesting 5-chloroquinazoline is stable in isolation but reactive in specific enzymatic pockets.[1] -
Electrophilicity Index (
): .[1] High electrophilicity indicates a strong propensity to accept electrons, making the C4 position highly reactive toward nucleophiles (e.g., cysteine residues in proteins).[1]
Figure 2: Relationship between FMO energies, chemical hardness, and biological potential.[1][10]
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, identifying "lock and key" interaction sites.[1]
-
Negative Potential (Red Regions): Concentrated around N1 and N3 atoms.[1] These are the primary Hydrogen Bond Acceptor (HBA) sites.
-
Positive Potential (Blue Regions): Located on the hydrogens of the benzene ring.
-
The Chlorine Effect: The region around the Cl atom shows a neutral-to-slightly-negative potential belt (due to lone pairs) but a positive "sigma-hole" at the tip, which can participate in halogen bonding—a critical interaction in modern drug design.
Spectroscopic Validation
To validate theoretical models against experimental data, vibrational frequency analysis is performed.[1]
-
IR Spectrum: The C-Cl stretching vibration is predicted at
.[1] The C=N stretching of the pyrimidine ring appears at .[1] -
Absence of Imaginary Frequencies: A successful optimization must yield zero imaginary frequencies, confirming the structure is a true minimum on the Potential Energy Surface (PES).[1]
References
-
Al-Ostoot, F. H., et al. (2023).[1] "Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment." Physical Chemistry Research. Available at: [Link][1]
-
Gómez-Jeria, J. S., & Ibertti-Arancibia, A. (2021).[1][8] "A DFT study of the relationships between electronic structure and dopamine D1 and D2 receptor affinity." Chemistry Research Journal.[1][8] Available at: [Link][1]
-
Shrestha, A., et al. (2023).[1] "Comparative Theoretical Study of Quinazolinone Derivatives in Different Solvents and Gas Phase: A Density Functional Theory (DFT) Calculations." ResearchGate.[1] Available at: [Link][1]
-
Hassan, A. S., et al. (2024).[1][11] "New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study." MDPI. Available at: [Link][1]
-
Hamada, N. M. M., et al. (2025).[1] "Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives." Scientific & Academic Publishing.[1] Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. physchemres.org [physchemres.org]
- 7. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 8. chemrj.org [chemrj.org]
- 9. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study [mdpi.com]
- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
5-Chloroquinazoline starting material for novel heterocycles
An In-Depth Technical Guide to 5-Chloroquinazoline as a Starting Material for Novel Heterocycles
Authored by a Senior Application Scientist
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 5-chloroquinazoline, a versatile and highly valuable scaffold in modern synthetic chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for reaction design, and field-proven protocols for leveraging this key starting material in the synthesis of novel and medicinally relevant heterocyclic compounds.
The Strategic Importance of the Quinazoline Core
The quinazoline framework, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, including hydrogen bonding and π-stacking. Consequently, quinazoline derivatives have been successfully developed as potent inhibitors of various enzymes, leading to FDA-approved drugs for cancer therapy such as gefitinib, erlotinib, and lapatinib.[2][3] These drugs primarily target protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5]
The introduction of a chlorine atom at the 5-position (5-chloroquinazoline) offers a crucial synthetic handle. This C-Cl bond provides a reactive site for functionalization, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. Its strategic manipulation is key to accessing novel chemical space and developing next-generation therapeutics.
Synthesis of the 5-Chloroquinazoline Scaffold
The reliable synthesis of the 5-chloroquinazoline core is the foundational step for all subsequent elaborations. While various methods exist for quinazoline synthesis, a common and robust approach involves the cyclization of appropriately substituted anthranilic acid derivatives.
Workflow for 4-Chloroquinazoline Synthesis
Caption: General synthesis of 4-chloroquinazolines.
Step-by-Step Protocol: Synthesis of 4-Chloroquinazolines
This protocol describes a general two-step procedure for obtaining a chloro-substituted quinazoline, which can be adapted for the 5-chloro analogue by starting with the appropriately substituted anthranilamide.[6]
Step 1: Cyclization to form Quinazolin-4(3H)-one
-
To a round-bottom flask, add the substituted 2-aminobenzamide (1.0 eq) and formamidine acetate (3.0 eq).
-
Add formamide as the solvent (approx. 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 160°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, which typically induces precipitation of the product.
-
Add water to the flask and stir to break up the solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting quinazolin-4(3H)-one is often pure enough for the next step.
Step 2: Chlorination to 4-Chloroquinazoline
-
Suspend the dried quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq).
-
Heat the mixture to reflux (approx. 76°C) for 4 hours. The suspension should become a clear solution as the reaction progresses.
-
Cool the reaction to room temperature and carefully remove the excess SOCl₂ under reduced pressure.
-
Cautiously quench the residue by adding it portion-wise to crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8, causing the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the 4-chloroquinazoline derivative.
Core Reactivity and Strategic Functionalization
The 5-chloroquinazoline scaffold offers multiple sites for chemical modification. Understanding the relative reactivity of each position is paramount for designing selective synthetic routes. The chlorine atom at the C5 position is primarily susceptible to two major classes of reactions: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, representing one of the most significant advancements in modern organic synthesis.[7][8] For 5-chloroquinazoline, reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are particularly valuable for introducing aryl, heteroaryl, or alkynyl moieties.
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is widely used due to the stability and low toxicity of the boronic acid reagents.[9]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This ligand-free protocol is adapted for general application and can be optimized for specific substrates.[10][11]
-
In a reaction vessel, combine 5-chloroquinazoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).
-
Add the palladium catalyst, for example, Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).[9][12]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).[9]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl quinazoline.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 75-95 | [9] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 | [13] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-98 | N/A |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry.[14] In chloroquinazolines, the pyrimidine ring acts as an electron-withdrawing group, activating the chlorine-bearing carbon towards nucleophilic attack. While the C4- and C2-positions are generally more activated due to the proximity of the ring nitrogens, the C5-position is still susceptible to displacement by strong nucleophiles, especially under forcing conditions.[15][16][17]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step mechanism of SNAr.
Field-Proven Protocol: Amination of 5-Chloroquinazoline
This protocol describes the reaction with an amine nucleophile, a common transformation for building diversity. Microwave irradiation can significantly accelerate these reactions.[1]
-
Place 5-chloroquinazoline (1.0 eq), the desired amine (1.5-2.0 eq), and a base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq) into a microwave-safe reaction vial.
-
Add a suitable high-boiling solvent, such as N-methyl-2-pyrrolidone (NMP), DMF, or isopropanol.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to 120-180°C for 20-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization or column chromatography.
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The true power of 5-chloroquinazoline is realized when it is used as a building block for more complex, fused heterocyclic systems. These annulation reactions often involve an initial substitution at a reactive site followed by an intramolecular cyclization.
Synthesis of Triazolo[1,5-c]quinazolines
Fused triazoles are a prominent class of heterocycles in medicinal chemistry. The reaction of a chloroquinazoline with acid hydrazides can lead to the formation of triazolo[4,3-c]quinazolines, which often rearrange via the Dimroth rearrangement to the more stable triazolo[1,5-c]quinazoline isomers.[18]
Field-Proven Protocol: Synthesis of 5-Ethoxy-[4][15][19]triazolo[1,5-c]quinazolines
This procedure is based on the work of El-Gendy et al. and demonstrates the construction of the fused triazole ring system.[18]
-
To a solution of 2-ethoxy-4-chloroquinazoline (1.0 eq) in absolute ethanol, add the desired acid hydrazide (e.g., benzoic hydrazide, acetic hydrazide) (1.1 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Treat the residue with a dilute sodium bicarbonate solution to neutralize any HCl formed.
-
Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure triazoloquinazoline product.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another class of heterocycles with significant biological activity, often acting as DHFR inhibitors.[19] Their synthesis from quinazoline precursors represents a more complex ring transformation or annulation strategy. While direct conversion from 5-chloroquinazoline is less common, derivatives are often used in multi-step sequences or multicomponent reactions to build this scaffold.[20][21]
Conclusion and Future Outlook
5-Chloroquinazoline is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined reactivity at the C5 position, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provides reliable and versatile pathways for molecular diversification. By mastering the protocols outlined in this guide, researchers can efficiently generate libraries of novel simple and fused heterocyclic compounds. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this powerful building block, paving the way for the discovery of next-generation therapeutics and functional materials.
References
-
Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 497. [Link]
-
Povar, I., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 3506. [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
Shaaban, M. R., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 26(23), 7393. [Link]
- Google Patents. (2012). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2195–2204. [Link]
-
El-Gendy, Z. (2009). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2999-3012. [Link]
-
Patel, H. V., & Pschorr, R. (1974). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 10, 1031-1035. [Link]
-
Barbosa, M. L. de C., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 6021. [Link]
-
Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Povar, I., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
-
Al-Obaid, A. M., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(4), 2137-2164. [Link]
-
Sciety. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Royal Society of Chemistry. (2020). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). [Link]
-
World Journal of Pharmaceutical Research. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2187-2195. [Link]
-
Organic Chemistry Research. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
-
National Institutes of Health. (2021). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Royal Society of Chemistry. (2017). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. [Link]
-
National Institutes of Health. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. [Link]
-
National Institutes of Health. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Frontiers. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. rsc.org [rsc.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. 5-Chloroquinazoline-2,4,6-triamine|CAS 17511-20-5 [benchchem.com]
- 16. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Accelerated Discovery: Microwave-Assisted Synthesis of 5-Chloroquinazoline Scaffolds
Executive Summary & Scientific Rationale
The 5-chloroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, distinct from its ubiquitous 4-substituted counterparts found in drugs like Erlotinib or Gefitinib. The introduction of a chlorine atom at the C5 position induces significant steric and electronic modulation of the binding pocket, often enhancing selectivity against kinases (e.g., EGFR, PI3K) and improving metabolic stability.
However, the synthesis of 5-substituted quinazolines is historically plagued by low yields due to the "peri-effect" : the steric repulsion between the C5-substituent and the C4-reaction center hinders nucleophilic attack, a critical step in library generation.
Why Microwave (MW) Irradiation? Conventional thermal heating (reflux) often fails to provide sufficient energy to overcome the activation barrier imposed by the C5-chloro substituent, leading to prolonged reaction times (24-48h) and extensive byproduct formation. Microwave-assisted synthesis utilizes dielectric heating —specifically dipolar polarization and ionic conduction—to generate rapid, uniform internal heating. This approach:
-
Overcomes Steric Hindrance: Provides the kinetic energy necessary to surmount the activation energy barrier at the crowded C4 position.
-
Cleaner Profiles: Minimizes wall-contact heating effects, reducing thermal decomposition of sensitive 5-chloro intermediates.
-
Process Intensification: Reduces reaction times from days to minutes.
Mechanistic Workflow & Pathway
The synthesis relies on a three-stage workflow: (1) Core Construction via Niementowski Cyclization, (2) Activation, and (3) Library Generation via SNAr.
Reaction Pathway Diagram[1]
Figure 1: Strategic workflow for the synthesis of 5-chloroquinazoline derivatives. Note the specific use of MW in Steps 1 and 3 to accelerate rate-limiting steps.
Experimental Protocols
Protocol A: Scaffold Construction (Niementowski Cyclization)
Objective: Synthesis of 5-chloroquinazolin-4(3H)-one. Challenge: The electron-withdrawing and steric nature of the 6-chloro group on the anthranilic acid precursor deactivates the amine, making cyclization sluggish under thermal conditions.
Materials:
-
2-Amino-6-chlorobenzoic acid (1.0 equiv)
-
Formamide (5.0 equiv) - Acts as both reagent and solvent.
-
Catalytic Ammonium Acetate (0.1 equiv) - Optional, improves yield.
Procedure:
-
Setup: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 2-amino-6-chlorobenzoic acid (500 mg) in formamide (2 mL). Add ammonium acetate (20 mg).
-
Sealing: Cap the vial with a PTFE-coated silicone septum.
-
Irradiation (MW): Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Workup: Allow the vial to cool to 50 °C (do not open while superheated). Pour the reaction mixture into ice-cold water (20 mL).
-
Isolation: The product precipitates as a white/off-white solid. Filter under vacuum, wash with cold water (3 x 10 mL) and cold ethanol (5 mL).
-
Validation: Dry in a vacuum oven at 60 °C. Confirm identity via LC-MS (M+1: 181.0) and 1H NMR.
Protocol B: Activation (Intermediate Synthesis)
Note: Microwave irradiation is generally discouraged for POCl3 reactions due to rapid pressure buildup and corrosion risks. Use conventional heating.
Procedure: Reflux 5-chloroquinazolin-4(3H)-one in neat POCl3 (5 equiv) with N,N-dimethylaniline (catalytic) for 2-4 hours. Evaporate excess POCl3, quench carefully with ice/NaHCO3, and extract with DCM to yield 4,5-dichloroquinazoline .
Protocol C: Library Generation via MW-Assisted SNAr
Objective: Displacement of the C4-chloro group with various amines to create bioactive derivatives. Critical Mechanism: The C5-chloro atom creates a "steric wall." MW irradiation provides the necessary activation energy to force the nucleophilic attack at C4 despite this hindrance.
Materials:
-
4,5-Dichloroquinazoline (1.0 equiv)
-
Amine Nucleophile (1.2 equiv) (e.g., aniline, morpholine, piperazine)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Isopropanol (iPrOH) or Acetonitrile. Note: iPrOH couples well with MW due to its loss tangent (tan δ).
Procedure:
-
Setup: Dissolve 4,5-dichloroquinazoline (100 mg) in iPrOH (2 mL) in a 2-5 mL MW vial.
-
Addition: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Irradiation (MW):
-
Temperature:120 °C .
-
Time:10 minutes .
-
Pre-stirring: 30 seconds.
-
Absorption Level: Normal.
-
-
Workup:
-
Scenario A (Precipitate): If product precipitates upon cooling, filter and wash with cold ether.
-
Scenario B (Soluble): Evaporate solvent, redissolve in EtOAc, wash with brine, dry over MgSO4.
-
-
Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).
Data Analysis & Optimization
Comparative Efficiency: MW vs. Thermal
The following data illustrates the efficiency gains when synthesizing N-(3-bromophenyl)-5-chloroquinazolin-4-amine (a model EGFR inhibitor analog).
| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (Protocol C) | Improvement Factor |
| Solvent | Isopropanol | Isopropanol | - |
| Temperature | 82 °C (Reflux) | 120 °C | +38 °C |
| Reaction Time | 18 hours | 10 minutes | 108x Faster |
| Yield | 58% | 89% | +31% Yield |
| Purity (LCMS) | 85% (requires recrystallization) | 96% (often clean crude) | Reduced Workup |
Troubleshooting & "Self-Validating" Controls
-
Pressure Spikes: If the reaction pressure exceeds 150 psi during Protocol C, switch solvent from iPrOH to DMF or DMA . These solvents have higher boiling points and lower vapor pressures, allowing high-temperature heating without tripping safety sensors.
-
Regioselectivity Check: The 4,5-dichloroquinazoline has two electrophilic sites.
-
Validation: The C4 position is significantly more reactive than C5. However, under extreme MW forcing (e.g., >180°C, excess amine), double substitution can occur.
-
Control: Monitor reaction by TLC/LCMS at 5 minutes. If bis-substitution (mass M+Amine+Amine) is observed, reduce temperature to 100°C.
-
References
-
Microwave-Assisted Synthesis Overview: Besson, T., & Chosson, E. (2007).[3] Microwave-assisted synthesis of quinazoline derivatives. This foundational work establishes the dielectric heating parameters for the quinazoline scaffold.
-
Niementowski Cyclization Protocols: Khajavi, M. S., et al. (1998).[1] Microwave irradiation as a powerful technique for the synthesis of quinazolinones. Describes the solvent-free and solvent-minimized approaches to the core scaffold.
-
Nucleophilic Substitution (SNAr) Mechanisms: Al-Zaydi, K. M. (2009). Microwave assisted synthesis of bioactive quinazolines. Highlights the kinetic advantages of MW in overcoming steric hindrance in SNAr reactions.
-
Medicinal Importance of 5-Chloroquinazolines: Auti, P. S., et al. (2020). Quinazoline as a Privileged Scaffold in Drug Discovery. Reviews the SAR of chloro-substituted quinazolines in EGFR inhibition.
Sources
Application Notes and Protocols: Nucleophilic Aromatic Substitution on the Quinazoline Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Power of SNAr Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4][5] This therapeutic versatility has made the quinazoline scaffold a "privileged structure" in drug discovery, driving extensive research into its synthesis and functionalization.[6] A key transformation in the medicinal chemist's toolkit for modifying this scaffold is the nucleophilic aromatic substitution (SNAr) reaction.
This guide provides an in-depth exploration of SNAr reactions on the quinazoline ring, detailing the underlying mechanistic principles, key reactivity determinants, and practical, field-proven protocols for its application.
Mechanistic Insights: The SNAr Reaction on Quinazoline
Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[7] Unlike typical SN2 reactions, SNAr proceeds through a two-step addition-elimination mechanism. The quinazoline ring, being electron-deficient due to the presence of two nitrogen atoms, is particularly amenable to this type of reaction.
Key Factors Influencing Reactivity and Regioselectivity
The success and outcome of an SNAr reaction on a quinazoline ring are governed by several critical factors:
-
Leaving Group: The nature of the leaving group is paramount. Halogens, particularly chlorine, are excellent leaving groups and are commonly employed in SNAr reactions on quinazolines.
-
Activating Groups: The inherent electron deficiency of the quinazoline ring is often enhanced by the presence of electron-withdrawing groups, which further activate the ring towards nucleophilic attack.
-
Position of Substitution: The C4 position of the quinazoline ring is generally more reactive towards nucleophilic attack than the C2 position.[8] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[6][8] DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[9][10]
-
Nucleophile: The strength and nature of the nucleophile play a crucial role. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be utilized.
-
Reaction Conditions: Solvent, temperature, and the presence of a base can significantly influence the reaction rate and yield.
The Regioselectivity of 2,4-Dichloroquinazoline
A classic and highly illustrative example of regioselectivity is the reaction of 2,4-dichloroquinazoline with nucleophiles. Under mild conditions, nucleophilic attack preferentially occurs at the C4 position.[8] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures or microwave irradiation.[11] This differential reactivity allows for the sequential and controlled introduction of different nucleophiles at the C4 and C2 positions, providing a powerful strategy for generating diverse libraries of quinazoline derivatives.
Visualizing the SNAr Mechanism
Caption: Generalized mechanism of SNAr on 2,4-dichloroquinazoline.
Application Notes: Strategic Considerations for Synthesis
The strategic application of SNAr on the quinazoline core allows for the synthesis of a vast array of functionalized molecules with potential therapeutic applications. A significant focus has been on the synthesis of 4-aminoquinazoline derivatives, which are key pharmacophores in many anticancer agents.[2][12]
Synthesis of 4-Anilinoquinazolines as Potential Anticancer Agents
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors.[2] The synthesis of these compounds often involves the N-arylation of 4-chloroquinazolines with various anilines. While electron-rich anilines react readily, electron-poor anilines may require longer reaction times or harsher conditions to achieve good yields.[13]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate SNAr reactions on quinazolines.[13][14] This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.
Experimental Protocols
The following protocols are illustrative examples of common SNAr reactions performed on the quinazoline ring.
Protocol 1: General Procedure for the Synthesis of 4-Amino-2-chloroquinazolines
This protocol describes a general method for the regioselective substitution of the C4-chloro group of 2,4-dichloroquinazoline with a primary or secondary amine.
Materials:
-
2,4-dichloroquinazoline
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Ethanol (or other suitable solvent such as isopropanol or acetonitrile)
-
Triethylamine (or other suitable base, 1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 equivalent) in ethanol, add the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this reaction. Other polar aprotic or protic solvents can also be used.
-
Base: Triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Refluxing is often necessary to ensure a reasonable reaction rate, although some reactive amines may proceed at room temperature.
Protocol 2: Synthesis of a 4-(Phenylamino)quinazoline Derivative
This protocol provides a specific example of the synthesis of a 4-anilinoquinazoline derivative.
Materials:
-
4-Chloro-6-halo-2-phenylquinazoline
-
Substituted aniline (1.2 equivalents)
-
THF/H₂O (4:1 v/v)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloro-6-halo-2-phenylquinazoline (1.0 equivalent) and the substituted aniline (1.2 equivalents) in a mixture of THF/H₂O (4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired 4-anilinoquinazoline derivative.[13]
Self-Validating System:
-
The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. 2D-NMR methods can be particularly useful for confirming the regioselectivity of the substitution.[6][11]
Workflow for SNAr on Quinazoline
Caption: A typical experimental workflow for SNAr on a quinazoline substrate.
Data Presentation: Comparative Reactivity
| Position | Leaving Group | Nucleophile | Conditions | Product | Reference |
| C4 | Cl | Hydrazine | 0-5 °C, Ethanol | 4-Hydrazinyl-2-chloroquinazoline | [8] |
| C2 | Cl | Hydrazine | Reflux, Isopropanol | 2,4-Dihydrazinylquinazoline | [8] |
| C4 | Cl | Primary/Secondary Amines | Reflux, Ethanol | 4-Amino-2-chloroquinazolines | [11] |
| C4 | Cl | Anilines | Microwave, THF/H₂O | 4-Anilinoquinazolines | [13] |
Conclusion
Nucleophilic aromatic substitution on the quinazoline ring is a robust and versatile synthetic methodology that is indispensable for the development of novel therapeutic agents. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are crucial for achieving the desired regioselectivity and high yields. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis and exploration of the vast chemical space of quinazoline derivatives.
References
-
Al-Ostoot, F.H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]
-
Novel quinazoline derivatives: key pharmacological activities. (2024). Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Available at: [Link]
-
Lacerda, R.B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Available at: [Link]
-
Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Lacerda, R.B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
da Silva, A.C.A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available at: [Link]
-
Synthesis of novel 3-(quinazol-2-yl)-quinolines via SNAr and aluminum chloride-induced (hetero) arylation reactions and biological evaluation as proteasome inhibitors. (2021). ResearchGate. Available at: [Link]
-
van der Westhuizen, J.H., et al. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Semantic Scholar. Available at: [Link]
-
The proposed mechanism for the synthesis of 4-aminoquinazolines in the.... (2021). ResearchGate. Available at: [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]
-
Romero, A.H., & Delgado, G.E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of 4-aminoquinazoline structure derivatives 1–8. (2018). ResearchGate. Available at: [Link]
-
(a) General scheme for regioselective nucleophilic aromatic.... (2024). ResearchGate. Available at: [Link]
-
Lacerda, R.B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Patel, S., et al. (2011). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. National Institutes of Health. Available at: [Link]
-
Lacerda, R.B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]
-
Kumar, A., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 5-Chloroquinazoline in the Synthesis of Targeted Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline framework, a fused heterocyclic system of benzene and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds with protein kinase active sites have made it a cornerstone in the development of targeted anticancer therapies.[1] A multitude of quinazoline-based drugs have received FDA approval for treating various cancers, including non-small cell lung cancer, pancreatic cancer, and breast cancer.[2] These agents primarily function as kinase inhibitors, interfering with the signaling pathways that drive tumor growth, proliferation, and survival.[3] Among the various substituted quinazolines, those bearing a chlorine atom have demonstrated significant potential, with the position of the chloro group playing a critical role in modulating the compound's pharmacological properties. This guide focuses specifically on the strategic use of 5-chloroquinazoline as a key intermediate in the synthesis of potent and selective anticancer agents.
The Significance of the 5-Chloro Substituent in Kinase Inhibition
The introduction of a chloro group at the 5-position of the quinazoline ring can profoundly influence the resulting molecule's biological activity. This is attributed to a combination of steric and electronic effects. The chloro substituent can:
-
Enhance Binding Affinity: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the quinazoline ring system, potentially leading to more favorable interactions with the amino acid residues in the ATP-binding pocket of target kinases.
-
Improve Selectivity: The specific placement of the chloro group at the 5-position can create unique steric hindrances or interactions that favor binding to the desired kinase target while reducing affinity for off-target kinases, thereby improving the drug's selectivity and reducing potential side effects.
-
Modulate Physicochemical Properties: The lipophilicity introduced by the chloro group can influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile, which are critical factors in drug development.
A notable example that underscores the potential of this scaffold is Saracatinib (AZD0530) , a potent dual inhibitor of c-Src and Abl kinases, which features a 5-substituted quinazoline core.[4]
Synthesis of the 5-Chloroquinazoline Core: A Generalized Approach
The synthesis of the 5-chloroquinazoline core can be achieved through several synthetic routes. A common strategy involves the construction of a 5-chloro-substituted quinazolin-4(3H)-one, which can then be converted to the more reactive 4,5-dichloroquinazoline intermediate.
Protocol 1: Synthesis of 5-Chloroquinazolin-4(3H)-one
This protocol is based on the well-established Niementowski quinazolinone synthesis.[5]
Reaction Scheme:
Caption: General synthesis of 5-Chloroquinazolin-4(3H)-one.
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Formamide
-
Heating mantle and reflux condenser
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine 2-amino-6-chlorobenzoic acid and an excess of formamide.
-
Heat the mixture under reflux at approximately 120-130 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into cold water with stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-chloroquinazolin-4(3H)-one.
Protocol 2: Chlorination to 4,5-Dichloroquinazoline
The quinazolinone is then activated by chlorination, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[6]
Reaction Scheme:
Caption: Chlorination to form 4,5-Dichloroquinazoline.
Materials:
-
5-Chloroquinazolin-4(3H)-one
-
Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Reflux apparatus
Procedure:
-
To a flask containing 5-chloroquinazolin-4(3H)-one, add an excess of phosphoryl chloride (or thionyl chloride).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, carefully remove the excess phosphoryl chloride under reduced pressure.
-
The resulting crude 4,5-dichloroquinazoline can often be used in the next step without further purification.
Application in the Synthesis of Saracatinib (AZD0530): A Case Study
Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of the c-Src and Abl tyrosine kinases.[4] Its synthesis showcases the utility of a substituted 5-chloroquinazoline core. While the initial discovery synthesis was lengthy, more streamlined processes have been developed.[5][7] A common synthetic strategy starts from 2,4,6-trifluorobenzonitrile.[5][7]
Synthetic Pathway of Saracatinib (AZD0530)
Caption: A simplified overview of a synthetic route to Saracatinib (AZD0530).
Protocol 3: Key Synthetic Step - Nucleophilic Aromatic Substitution
This protocol details the crucial coupling of the chloroquinazoline core with the aniline fragment.
Reaction Scheme:
Caption: Key coupling reaction in the synthesis of a Saracatinib precursor.
Materials:
-
4-Chloro-5-fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazoline
-
5-chloro-1,3-benzodioxolan-4-amine
-
Isopropanol
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 4-chloro-5-fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazoline in isopropanol.
-
Add 5-chloro-1,3-benzodioxolan-4-amine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired coupled product.
Biological Activity of Saracatinib (AZD0530)
Saracatinib exhibits potent inhibitory activity against its target kinases and demonstrates significant antiproliferative effects in various cancer cell lines.
| Target Kinase | IC₅₀ (nM) | Reference |
| c-Src | 2.7 | [8] |
| Abl | 30 | [8] |
| Lck | 11 | [8] |
| c-YES | 5 | [8] |
| Lyn | 4 | [8] |
| Fyn | 4 | [8] |
Table 1: Kinase Inhibitory Activity of Saracatinib (AZD0530)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K562 | Leukemia | 0.22 | [8] |
| A549 | Lung Cancer | 0.14 (migration assay) | [8] |
| DU145 | Prostate Cancer | - (induces G1/S arrest) | [9] |
| PC3 | Prostate Cancer | - (induces G1/S arrest) | [9] |
Table 2: Antiproliferative and Antimigratory Activity of Saracatinib (AZD0530)
Structure-Activity Relationship (SAR) Insights
The development of Saracatinib and other C-5 substituted anilinoquinazolines has provided valuable insights into the structure-activity relationship of this class of compounds.[4]
-
5-Position Substitution: The presence of a substituent at the 5-position of the quinazoline ring is crucial for high affinity and specificity for the c-Src kinase domain.
-
Anilino Moiety: The nature of the aniline ring is critical for potent inhibition. In Saracatinib, the 5-chloro-1,3-benzodioxol-4-yl group provides key interactions within the kinase active site.
-
7-Position Side Chain: The ethoxy-piperazine side chain at the 7-position enhances solubility and contributes to the overall pharmacokinetic profile of the molecule.
Conclusion and Future Perspectives
The 5-chloroquinazoline scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors with potential applications in oncology. The case of Saracatinib demonstrates that strategic placement of a chloro group at the 5-position can lead to potent and selective anticancer agents. Future research in this area could explore:
-
Novel substitutions at other positions of the 5-chloroquinazoline core to further optimize potency and selectivity against a range of cancer-related kinases.
-
The development of covalent inhibitors by incorporating a reactive group that can form a permanent bond with a non-catalytic cysteine residue in the target kinase.
-
The synthesis of 5-chloroquinazoline-based PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of oncogenic kinases rather than just inhibiting their activity.
By leveraging the synthetic versatility and favorable pharmacological properties of the 5-chloroquinazoline scaffold, researchers can continue to develop innovative and effective targeted therapies for the treatment of cancer.
References
- Shang, H. F., Wang, Y. B., Zhao, D. M., Zhang, Q., & She, J. X. (2011). Synthesis of saracatinib. Chinese Journal of New Drugs, 20(23), 2363-2366.
- Ford, G., Pointon, S. M., Powell, L., & Warwick, E. (2010). Process Research and Development for the Kilogram Manufacture of the SRC Kinase Inhibitor AZD0530. Organic Process Research & Development, 14(5), 1155-1161.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488.
- Green, T. P., Fennell, M., Whittaker, C., Curwen, J., Jacobs, V., Allen, J., ... & P-G, R. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular cancer therapeutics, 8(10), 2735–2744.
- Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
- Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Plé, P. A. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-methoxy-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488.
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
- Abdel-rahman, H. M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23675-23688.
- Barbosa, A. J. M., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34, 1-26.
- Gök, D., & Gök, S. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 619-630.
- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a new class of potent and orally active Src kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(1), 113-117.
- Insuasty, B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2969.
- Pop, C. E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13035.
- Shang, H. F., Wang, Y. B., Zhao, D. M., Zhang, Q., & She, J. X. (2011). Synthesis of saracatinib. Chinese Journal of New Drugs, 20(23), 2363-2366.
- Song, Z., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 241, 114631.
- Wang, Y., et al. (2019). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 24(17), 3144.
- Wagle, S., & Parajuli, P. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC medicinal chemistry, 13(5), 548–571.
- Xiang, J., et al. (2023). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 28(11), 4381.
- Zaki, R. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1042.
- Zhang, Y., et al. (2017). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 12(5), 374.
- A patent for the preparation of Sarac
- A patent for a process for the production of rel
- A patent for the synthesis of related quinoline compounds. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
- A review on VEGFR-2 inhibitors. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies.
- A review on quinazoline synthesis.
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Development of 5-Chloroquinazoline-based kinase inhibitors
Application Note: Development of 5-Chloroquinazoline-based Kinase Inhibitors
Executive Summary
The quinazoline scaffold represents a cornerstone in kinase inhibitor discovery, exemplified by FDA-approved drugs like Gefitinib and Erlotinib.[1] However, the vast majority of these "first-generation" inhibitors utilize the 6,7-disubstitution pattern to optimize solubility and electronic properties. This guide focuses on a less conventional but highly strategic modification: substitution at the C5-position , specifically the 5-chloroquinazoline core.
The introduction of a chlorine atom at the C5 position is not merely a halogenation; it is a conformational control strategy . The steric bulk of the 5-chloro group forces the C4-anilino moiety out of the quinazoline plane, inducing a twisted conformation (atropisomerism). This structural rigidity can enhance selectivity by discriminating between kinase pockets based on their tolerance for non-planar ligands, a critical factor in designing inhibitors for resistant mutants (e.g., EGFR T790M) or distinct kinase families (e.g., Src/Abl, PI3K
Strategic Rationale: The "5-Chloro Twist"
-
Conformational Restriction (Atropisomerism): In standard 4-anilinoquinazolines, the aniline ring can rotate relatively freely. A substituent at C5 (Cl, Me) creates a steric clash with the aniline ortho-protons, locking the molecule into a preferred twisted conformation. This reduces the entropic penalty upon binding to the kinase ATP pocket.
-
Electronic Modulation: The electron-withdrawing nature of chlorine at C5 modulates the pKa of the N1/N3 nitrogens, potentially influencing hydrogen bond strength with the kinase hinge region (typically Met793 in EGFR).
-
Metabolic Stability: Blocking the C5 position prevents oxidative metabolism (hydroxylation) at this site, a common clearance pathway for quinazolines.
Chemical Synthesis Protocol
The synthesis of 5-chloroquinazoline derivatives requires a specific route starting from 2-amino-6-chlorobenzoic acid to ensure the chlorine is correctly positioned at C5.
Workflow Diagram: Synthesis of 5-Chloro-4-anilinoquinazolines
Caption: Synthetic pathway for 5-chloro-4-anilinoquinazoline derivatives. The 4,5-dichloro intermediate allows for regioselective substitution at C4 due to the higher electrophilicity of the C4 position activated by the N3 nitrogen.
Detailed Protocol
Step 1: Cyclization to 5-Chloroquinazolin-4(3H)-one
-
Reagents: 2-Amino-6-chlorobenzoic acid (1.0 eq), Formamide (excess, solvent/reagent).
-
Procedure: Suspend the starting acid in formamide (approx. 5-10 mL per gram). Heat the mixture to 150°C for 4–6 hours. The solid will dissolve, and the product typically precipitates upon cooling.
-
Workup: Pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water and cold ethanol.
-
QC Check: LC-MS should show a mass of [M+H]+ ~181/183 (Cl isotope pattern).
Step 2: Chlorination to 4,5-Dichloroquinazoline
-
Reagents: 5-Chloroquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl
, 5-10 eq), Diisopropylethylamine (DIPEA, cat.). -
Procedure: Suspend the quinazolinone in neat POCl
. Add catalytic DIPEA. Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear. -
Workup: Caution: Exothermic. Evaporate excess POCl
under reduced pressure. Dissolve the residue in DCM and pour slowly onto crushed ice/NaHCO . Extract with DCM, dry over MgSO , and concentrate. -
Stability Note: The 4,5-dichloro intermediate is moisture-sensitive. Store under argon or use immediately.
Step 3: Nucleophilic Aromatic Substitution (S
-
Reagents: 4,5-Dichloroquinazoline (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (iPrOH).
-
Procedure: Dissolve the dichloro-intermediate in iPrOH. Add the aniline. Heat to reflux (80°C) for 2–4 hours.
-
Mechanism: The C4-Cl is significantly more reactive than C5-Cl due to the resonance activation by N3. This ensures regioselectivity.
-
Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with cold iPrOH/ether. If free base is required, partition between EtOAc and sat. NaHCO
.
Biological Evaluation Protocols
Once synthesized, the library must be evaluated for kinase inhibitory potency and cellular efficacy.
A. In Vitro Kinase Assay (ADP-Glo™ Platform)
This assay measures the conversion of ATP to ADP by the kinase. It is preferred for its high sensitivity and resistance to fluorescent interference.
-
Reagents: Recombinant Kinase (e.g., EGFR WT, EGFR T790M), ATP (ultrapure), Substrate (Poly-Glu-Tyr), Test Compounds.
-
Protocol:
-
Preparation: Dilute compounds in DMSO (10 mM stocks) to create a 10-point dose-response series.
-
Reaction: Incubate Kinase + Substrate + Compound in reaction buffer (HEPES pH 7.5, MgCl
, MnCl , DTT) for 10 min at RT. -
Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Compound]. Calculate IC
using non-linear regression (Sigmoidal dose-response).
-
B. Cellular Target Engagement (Western Blot)
To confirm the compound penetrates the cell and inhibits the target in a physiological environment.
-
Cell Lines: A549 (EGFR WT), H1975 (EGFR T790M/L858R).
-
Protocol:
-
Seeding: Seed cells in 6-well plates (0.5 x 10
cells/well). Adhere overnight. -
Treatment: Starve cells (serum-free media) for 4h. Treat with compound (0.1, 1, 10
M) for 2h. -
Stimulation: Stimulate with EGF (100 ng/mL) for 15 min (to activate EGFR signaling).
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Blotting: Run SDS-PAGE. Transfer to PVDF. Probe with:
-
Primary: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-pERK1/2.
-
Secondary: HRP-conjugated IgG.
-
-
Validation: A successful hit will show dose-dependent reduction in pEGFR and pERK bands without affecting Total EGFR levels.
-
Evaluation Workflow Diagram
Caption: Cascading biological evaluation workflow. Compounds must pass the biochemical potency threshold (IC50) before advancing to cellular assays and selectivity profiling.
Data Presentation & Analysis
When reporting results, organize data to highlight the SAR (Structure-Activity Relationship) of the 5-chloro substitution.
Table 1: Example SAR Data Structure
| Compound ID | R (Aniline Subst.) | EGFR WT IC | EGFR T790M IC | Selectivity Ratio (WT/Mut) |
| 5-Cl-Q-01 | 3-Bromo | 12.5 | 45.0 | 0.28 |
| 5-Cl-Q-02 | 3-Ethynyl | 5.2 | 8.1 | 0.64 |
| Ref (Gefitinib) | 3-Cl, 4-F | 3.0 | >10,000 | < 0.001 |
Note: The 5-chloro scaffold often alters the selectivity profile compared to the 6,7-dialkoxy scaffold (Gefitinib).
Troubleshooting & Optimization
-
Synthesis - Regioselectivity: If you observe substitution at C5 (rare but possible with very strong nucleophiles), lower the reaction temperature in Step 3 to 0°C or RT. The C4 position is kinetically favored.
-
Solubility: 5-Chloroquinazolines can be lipophilic. If precipitation occurs in biological assays, ensure final DMSO concentration is <0.5% or introduce solubilizing groups (e.g., morpholine/piperazine) on the aniline ring.
-
Atropisomerism Analysis: If the NMR signals for the aniline protons are broad or doubled, the compound exists as rotamers. Perform Variable Temperature (VT) NMR to determine the rotational barrier. High barriers (>20 kcal/mol) suggest separable atropisomers which may need chiral separation.
References
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). (2023). Link
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem. (2025). Link
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J Org Chem. (2015). Link
-
Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. (2022). Link
-
Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry. (2017). Link
Sources
5-Chloroquinazoline: A Versatile Precursor for the Synthesis of Novel Agricultural Chemicals
Introduction: The Strategic Importance of the Quinazoline Scaffold in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agricultural chemicals is a cornerstone of modern crop protection research. Within the vast landscape of heterocyclic chemistry, the quinazoline scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1] Its rigid, planar structure, coupled with multiple sites for functionalization, allows for the precise tuning of physicochemical properties and target interactions. The introduction of a chlorine atom at the 5-position of the quinazoline ring creates a key precursor, 5-chloroquinazoline, which offers a unique combination of reactivity and structural influence, making it an invaluable starting point for the development of a new generation of insecticides, fungicides, and herbicides.
The chloro-substituent at the 5-position is not merely a synthetic handle; it significantly influences the electronic properties of the entire quinazoline ring system. This strategic placement can enhance the binding affinity of the molecule to its biological target, improve its metabolic stability, and favorably modulate its transport properties within the plant. This guide provides a comprehensive overview of the synthetic utility of 5-chloroquinazoline in the design and synthesis of novel agricultural chemicals, complete with detailed protocols and an exploration of the underlying structure-activity relationships (SAR).
Core Synthetic Strategies: Leveraging the Reactivity of 5-Chloroquinazoline
The synthetic versatility of 5-chloroquinazoline primarily stems from the reactivity of other positions on the quinazoline ring, which can be selectively targeted for modification. The two main pillars of its synthetic utility are nucleophilic aromatic substitution (SNAr) reactions at positions 4 and 2, and the construction of the quinazoline ring from 5-chloro-substituted precursors.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position: A Gateway to Diverse Functionalities
The chlorine atom at the 4-position of a quinazoline ring is highly susceptible to nucleophilic displacement, a reaction that is central to the derivatization of this scaffold.[2] This reactivity is further modulated by the electronic nature of the substituent at the 5-position.
Caption: Nucleophilic aromatic substitution at the 4-position of 5-chloro-4-chloroquinazoline.
This fundamental reaction allows for the introduction of a wide array of functional groups, including amines, phenols, and thiols, leading to the creation of diverse libraries of compounds for biological screening.
Building from the Ground Up: Cyclocondensation Reactions
An alternative and powerful approach involves the synthesis of the quinazoline ring system from appropriately substituted precursors, most notably 5-chloroanthranilic acid. This strategy allows for the introduction of diversity at the 2- and 3-positions of the quinazoline ring.
Caption: Synthesis of 5-chloro-substituted quinazolinones via cyclocondensation.
This approach is particularly valuable for the synthesis of quinazolinone and quinazoline-2,4-dione derivatives, which have shown significant promise as herbicidal and fungicidal agents.[3][4]
Application in Insecticide Development: Targeting the Nervous System of Pests
The quinazoline scaffold has been successfully exploited in the development of potent insecticides. A notable example is the synthesis of 2,4,6-triamino-5-chloroquinazoline, which has demonstrated insecticidal activity.
Synthesis of 2,4,6-Triamino-5-chloroquinazoline: An Insecticidal Candidate
This synthesis highlights a multi-step pathway starting from a pre-functionalized 5-chloroquinazoline derivative. The introduction of an amino group at the 6-position is a key step in eliciting insecticidal activity.
Table 1: Key Intermediates and Final Product in the Synthesis of an Insecticidal 5-Chloroquinazoline Derivative
| Compound Name | Structure | Role |
| 2,4-Diamino-5-chloroquinazoline | ![]() | Starting Material |
| 2,4-Diamino-5-chloro-6-nitroquinazoline | ![]() | Nitrated Intermediate |
| 2,4,6-Triamino-5-chloroquinazoline | ![]() | Final Insecticidal Product |
Protocol 1: Synthesis of 2,4,6-Triamino-5-chloroquinazoline
Step 1: Nitration of 2,4-Diamino-5-chloroquinazoline
-
Reagents and Equipment:
-
2,4-Diamino-5-chloroquinazoline
-
90% Nitric acid
-
Sulfuric acid
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure: a. In a round-bottom flask, cool a mixture of sulfuric acid to 0-5 °C using an ice bath. b. Slowly add 2,4-diamino-5-chloroquinazoline to the cooled sulfuric acid with continuous stirring. c. Add 90% nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. e. Carefully pour the reaction mixture onto crushed ice. f. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. g. Filter the precipitate, wash with cold water, and dry to obtain 2,4-diamino-5-chloro-6-nitroquinazoline.
Step 2: Reduction of the Nitro Group
-
Reagents and Equipment:
-
2,4-Diamino-5-chloro-6-nitroquinazoline
-
Reducing agent (e.g., Tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol for catalytic hydrogenation)
-
Hydrogenation apparatus (if applicable)
-
Round-bottom flask with a reflux condenser
-
-
Procedure (using Tin(II) chloride): a. Suspend 2,4-diamino-5-chloro-6-nitroquinazoline in concentrated hydrochloric acid. b. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring. c. Heat the reaction mixture at reflux for 4-6 hours. d. Cool the reaction mixture and neutralize with a base to precipitate the product. e. Filter the precipitate, wash thoroughly with water, and dry to yield 2,4,6-triamino-5-chloroquinazoline.
Expert Insights: The choice of reducing agent in Step 2 is critical. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up, though it requires specialized equipment. The tin(II) chloride method is a robust classical alternative. The presence of the three amino groups and the chloro-substituent in the final product creates a molecule with a specific electronic and steric profile that is key to its insecticidal activity, likely through interaction with a specific target in the insect's nervous system.
Application in Fungicide Development: Disrupting Fungal Growth
The versatility of the 5-chloroquinazoline scaffold extends to the development of novel fungicides. The introduction of aryloxy or arylthio groups at the 4-position has been a particularly fruitful strategy.
Synthesis of 5-Chloro-4-(aryloxy)quinazolines: A Promising Class of Fungicides
This synthetic route leverages the facile nucleophilic substitution at the 4-position of a di-chloroquinazoline precursor. The nature of the substituted phenol used in the reaction allows for the fine-tuning of the antifungal spectrum and potency.
Caption: Synthesis of fungicidal 5-chloro-4-(aryloxy)quinazolines.
Protocol 2: General Procedure for the Synthesis of 5-Chloro-4-(aryloxy)quinazolines
-
Reagents and Equipment:
-
5,x-Dichloroquinazoline (where x is another position, commonly 4)
-
Substituted phenol
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
-
Procedure: a. To a solution of the substituted phenol in the chosen solvent, add the base and stir for 15-30 minutes at room temperature to form the phenoxide. b. Add the 5,x-dichloroquinazoline to the reaction mixture. c. Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture and pour it into ice-water. e. Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 5-chloro-4-(aryloxy)quinazoline.
Structure-Activity Relationship Insights:
-
Nature of the Aryloxy Group: The electronic and steric properties of the substituents on the phenol ring are critical for antifungal activity. Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring often enhance fungicidal potency.[5]
-
Position of the Chloro Group: The presence of the chlorine atom at the 5-position of the quinazoline ring can contribute to improved efficacy compared to unsubstituted analogs. This is likely due to its influence on the overall electronic distribution and steric profile of the molecule, which can lead to enhanced binding at the active site of the target enzyme in the fungus.
Application in Herbicide Development: Inhibiting Plant Growth
Quinazoline-2,4-diones are a well-established class of herbicides that often act by inhibiting key enzymes in plant metabolic pathways. The introduction of a chlorine atom at the 5-position can lead to compounds with enhanced herbicidal activity and selectivity.
Synthesis of 5-Chloroquinazoline-2,4-diones: A Pathway to Herbicidal Compounds
The most common route to these compounds is through the cyclocondensation of 5-chloroanthranilic acid with a source of carbonyl groups, such as urea or isocyanates.
Protocol 3: Synthesis of 5-Chloroquinazoline-2,4-dione
-
Reagents and Equipment:
-
5-Chloroanthranilic acid
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), or neat reaction)
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
-
Procedure: a. Mix 5-chloroanthranilic acid and an excess of urea in a round-bottom flask. b. Heat the mixture to a high temperature (typically 150-180 °C) with stirring. c. The reaction will proceed with the evolution of ammonia. Continue heating until the evolution of gas ceases. d. Cool the reaction mixture and add water to precipitate the product. e. Filter the solid, wash with water, and then with a hot solvent like ethanol to remove any unreacted starting materials. f. Dry the product to obtain 5-chloroquinazoline-2,4-dione.
Expert Insights: This reaction is a robust and scalable method for the synthesis of the core 5-chloroquinazoline-2,4-dione scaffold. Further derivatization at the N1 and N3 positions can be carried out to optimize herbicidal activity and crop selectivity. The 5-chloro substituent can play a crucial role in the binding of these compounds to their target enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[3]
Conclusion and Future Perspectives
5-Chloroquinazoline has proven to be a highly valuable and versatile precursor in the discovery of novel agricultural chemicals. Its unique electronic and steric properties, coupled with the reactivity of the quinazoline scaffold, provide a rich platform for the synthesis of a wide range of biologically active molecules. The synthetic protocols and structure-activity relationship insights presented in this guide offer a solid foundation for researchers and scientists in the field of agrochemical development.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel biological targets for 5-chloroquinazoline derivatives, and the use of computational chemistry to guide the design of next-generation insecticides, fungicides, and herbicides with improved efficacy, selectivity, and environmental profiles. The strategic use of 5-chloroquinazoline as a building block will undoubtedly continue to contribute significantly to the advancement of crop protection science.
References
-
Al-Suwaidan, I. A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5613. [Link]
-
Song, H., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6094. [Link]
-
Yang, S., et al. (2021). Design, synthesis, and insecticidal activities of novel 5-substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives. Pest Management Science, 77(2), 1013-1022. [Link]
-
Antipenko, L., et al. (2014). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 19(9), 13836-13885. [Link]
-
Qin, Z., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 84(15), 9575-9584. [Link]
-
Borges, F., et al. (2005). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 10(1), 6-16. [Link]
-
Kidwai, M., et al. (2002). A New Route for the Synthesis of Quinazolinones. Journal of the Korean Chemical Society, 46(5), 416-419. [Link]
-
Yang, S., et al. (2020). Design, synthesis, and insecticidal activities of novel 5‐substituted 4,5‐dihydropyrazolo[1,5‐a]quinazoline derivatives. ResearchGate. [Link]
-
Wang, B., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(7), 2146-2156. [Link]
-
Shanley, E., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100516. [Link]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]
-
Xu, Z., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 347(6), 377-394. [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 533-546. [Link]
-
Al-Otaibi, J. S., et al. (2022). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry, 70(5), 1435-1447. [Link]
-
Li, Y., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Chinese Journal of Chemistry, 27(9), 1781-1786. [Link]
-
Wang, D., et al. (2016). Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 72(11), 2137-2146. [Link]
- Dow AgroSciences LLC. (1989). Quinoline fungicides. EP0326330B1.
-
Wolfson, J. S., & Hooper, D. C. (1989). Structure--activity relationship of quinolones. Antimicrobial Agents and Chemotherapy, 33(10), 1655-1661. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 5689418. [Link]
-
Wang, M., et al. (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(18), 5344-5354. [Link]
-
El-Sayed, M. A., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ResearchGate. [Link]
-
El-Sawy, E. R., et al. (2013). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]
-
Hussain, S., et al. (2015). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 20(10), 17894-17909. [Link]
-
Cantrell, C. L., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. Journal of Agricultural and Food Chemistry, 70(33), 10167-10176. [Link]
-
Abdel-Hafez, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(13), 5092. [Link]
-
El-Gendy, M. A., et al. (2014). General reaction scheme for the synthesis of the target compounds 4, 5 and 6. ResearchGate. [Link]
-
Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 21(8), 1746-1753. [Link]
-
Sławiński, J., & Brzozowski, Z. (2011). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Acta Chimica Slovenica, 58(3), 594-599. [Link]
-
Li, P., et al. (2007). Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(11), 3746-3753. [Link]
-
Revell, J., et al. (2021). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega, 6(18), 12093-12106. [Link]
-
Antipenko, L., et al. (2012). Synthesis of new 2-thio-[4][6][7]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity. Bioorganic & Medicinal Chemistry, 20(1), 346-354. [Link]
-
van der Werf, M. J., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 57. [Link]
Sources
- 1. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Flow chemistry applications for the synthesis of quinazolines
From Green Methodologies to API Manufacturing
Executive Summary & Strategic Rationale
Quinazolines represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and diverse antimicrobial agents. Traditional batch synthesis of these heterocycles often suffers from distinct process limitations:
-
Safety Hazards: Frequent use of high-energy reagents (e.g., azides) or high-pressure oxidation.
-
Thermal Management: Exothermic condensation steps leading to runaway risks or impurity profiles.
-
Intermediate Isolation: The need to isolate unstable chloro-quinazoline intermediates.
Flow Chemistry Value Proposition: Transitioning quinazoline synthesis to a continuous flow regime offers authoritative control over heat and mass transfer. This guide details two distinct protocols: a Telescoped API Synthesis (demonstrating multistep integration) and a Gas-Liquid Aerobic Oxidation (demonstrating safe use of molecular oxygen).
Protocol A: Telescoped Synthesis of Gefitinib Intermediates
Target: 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline
This protocol illustrates the power of telescoping —linking multiple reaction steps without intermediate isolation. We address the chlorination of the quinazolinone core followed by immediate nucleophilic aromatic substitution (
2.1 Mechanistic Insight
The chlorination of quinazolinones using reagents like
2.2 Experimental Setup (Diagram)
Caption: Figure 1. Telescoped continuous flow synthesis of Gefitinib intermediate. Note the sequential addition of reagents avoiding isolation of the unstable chloride.
2.3 Step-by-Step Methodology
Step 1: System Preparation
-
Solvent Selection: Acetonitrile (MeCN) is preferred for the chlorination step due to high solubility of the starting material and compatibility with
. -
Reactor: PFA tubing (10 mL volume for Reactor 1) submerged in a heating bath.
Step 2: Chlorination (Reactor 1)
-
Feed A: 6-acetoxy-7-methoxyquinazolin-4(3H)-one (0.5 M in MeCN).
-
Feed B:
(neat or solution, 1.5 equiv). -
Conditions: Pump both streams into T-Mixer 1. Residence time (
) = 10 mins at 80°C. -
Critical Note: The intermediate 4-chloroquinazoline is sensitive to moisture. The closed flow system protects it from hydrolysis.
Step 3: Amination (Reactor 2)
-
Feed C: 3-chloro-4-fluoroaniline (1.2 equiv in Isopropyl Alcohol).
-
Mixing: The output of Reactor 1 meets Feed C at T-Mixer 2.
-
Conditions: The combined stream enters Reactor 2 (
= 12.5 mins at 60°C). -
Pressure: A Back Pressure Regulator (BPR) set to 100 psi (approx 7 bar) is placed at the end of the line to prevent solvent boiling and ensure consistent flow rates.
Step 4: Workup
-
The stream is collected into a stirred vessel containing aqueous NaOH. This quenches excess
and precipitates the target API intermediate.
Protocol B: Green Aerobic Oxidative Cyclization
Target: 2-Arylquinazolines via C-H Functionalization
This protocol replaces toxic oxidants (DDQ,
3.1 Mechanistic Insight
The reaction involves the condensation of 2-aminobenzylamine with an aldehyde, followed by oxidative dehydrogenation. Flow chemistry utilizes Slug Flow (segmented gas-liquid flow), which creates internal circulation within the liquid slugs, drastically enhancing the mass transfer coefficient (
3.2 Experimental Setup (Diagram)
Caption: Figure 2.[1] Gas-Liquid segmented flow setup for aerobic oxidation. Slug flow enhances interfacial surface area for rapid oxygen uptake.
3.3 Step-by-Step Methodology
Step 1: Reagent Preparation
-
Substrates: 2-aminobenzylamine (1.0 equiv) and Benzaldehyde derivative (1.0 equiv).
-
Catalyst System: TEMPO (5 mol%) and CuCl (5 mol%) dissolved in MeCN/Water (9:1).
Step 2: Flow Configuration
-
Gas Feed: Oxygen gas delivered via Mass Flow Controller (MFC).
-
Liquid Feed: HPLC pump delivers the substrate/catalyst slurry.
-
Reactor: A coil reactor (PFA, 5 mL) or a Tube-in-Tube reactor (for membrane-based gas delivery).
Step 3: Reaction Execution
-
Mixing: Combine gas and liquid at a T-junction to generate a stable slug flow pattern.
-
Parameters:
, System Pressure = 5 bar (controlled by BPR). -
Residence Time: 20–30 minutes. The pressure increases the saturation concentration of
in the liquid phase (Henry's Law), accelerating the rate-limiting oxidation step.
Comparative Data: Batch vs. Flow
The following data highlights the efficiency gains when applying the Gefitinib intermediate protocol (Protocol A).
| Metric | Batch Process | Flow Process (Protocol A) | Improvement Factor |
| Reaction Time | 4–6 Hours | 22.5 Minutes | ~12x Faster |
| Chlorination Yield | 75–85% | 92.7% | +12% |
| Total Yield (2 Steps) | 60–70% | 85.1% | Significant |
| Safety Profile | High risk (Exotherm/ | Controlled (Active cooling) | High |
| Space-Time Yield | Low ( | High | Scalable |
Troubleshooting & Critical Parameters
-
Clogging (Solids Handling):
-
Issue: Quinazoline salts can precipitate during the amination step.
-
Solution: Use sonication baths for reactors or introduce a "cleaning solvent" pulse (e.g., pure MeOH) intermittently. Ensure the BPR is a diaphragm type, not a spring-loaded needle, to pass minor solids.
-
-
Pressure Fluctuations (Gas-Liquid Flow):
-
Issue: Unstable slug flow leads to poor conversion.
-
Solution: Maintain a Gas-to-Liquid ratio (GLR) between 2:1 and 5:1. Use a BPR specifically designed for multi-phase flow (e.g., Zaiput separator or equilibration dome).
-
-
Corrosion:
-
Issue:
generates HCl byproducts. -
Solution: All wetted parts (pumps, sensors, BPRs) must be Hastelloy-C or PTFE/PFA. Standard Stainless Steel 316 will corrode.
-
References
-
Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Source: Organic Process Research & Development (ACS). URL:[Link]
-
Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Source: Green Chemistry (RSC). URL:[Link]
-
Synthesis of quinazolines via CuO nanoparticles catalyzed aerobic oxidative coupling of aromatic alcohols and amidines. Source: Organic & Biomolecular Chemistry (RSC).[2] URL:[Link]
-
Aerobic oxidative synthesis of quinazolin-4(3H)-one derivatives in the presence of laccase/DDQ catalytic system. Source: Scientific Reports / ResearchGate. URL:[Link]
Sources
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinazolines via CuO nanoparticles catalyzed aerobic oxidative coupling of aromatic alcohols and amidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloroquinazoline
Welcome to the technical support center for the synthesis of 5-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we will address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind them.
Section 1: Core Synthesis & Troubleshooting
The synthesis of 5-chloroquinazoline, like many heterocyclic compounds, can be fraught with challenges ranging from incomplete reactions to the formation of stubborn impurities. A common and effective method for its preparation is the cyclocondensation of a 2-amino-6-chlorobenzoyl derivative with a suitable one-carbon source, such as formamide. This approach, a variation of the Niementowski reaction, is often a reliable starting point.
Primary Synthetic Pathway: Cyclocondensation of 2-Amino-6-chlorobenzoic Acid with Formamide
A frequently employed route to 5-chloroquinazoline involves the reaction of 2-amino-6-chlorobenzoic acid with an excess of formamide. This reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes cyclization and dehydration to yield the desired quinazoline.
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: General workflow for the synthesis of 5-chloroquinazoline.
Troubleshooting Guide
Question 1: My reaction has stalled, and I'm observing a low yield of 5-chloroquinazoline. What are the likely causes and how can I address them?
Answer:
A stalled reaction with low product yield is a common issue in this synthesis. Several factors could be at play, primarily related to reaction conditions and reagent quality.
Potential Causes & Solutions:
-
Insufficient Temperature: The cyclization and dehydration steps of this reaction require significant thermal energy. If the reaction temperature is too low, the equilibrium will favor the starting materials or the N-formyl intermediate.
-
Solution: Gradually increase the reaction temperature. Typical temperatures for this reaction are in the range of 150-180°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) at various temperatures to find the optimal point.
-
-
Incomplete Dehydration: The final step of the cyclization is the elimination of water. If water is not effectively removed from the reaction mixture, the reverse reaction (hydrolysis) can occur, leading to a lower yield.
-
Solution 1: Ensure your formamide is anhydrous. Using a freshly opened bottle or drying it over molecular sieves before use can be beneficial.
-
Solution 2: Consider the use of a dehydrating agent that is stable at high temperatures. While not always necessary with a large excess of formamide, in stubborn cases, agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can be cautiously employed.
-
-
Purity of Starting Materials: The purity of 2-amino-6-chlorobenzoic acid is critical. The presence of isomers or other impurities can lead to side reactions and inhibit the desired transformation.
-
Solution: Ensure the starting material is of high purity. If necessary, recrystallize the 2-amino-6-chlorobenzoic acid before use.
-
-
Insufficient Reaction Time: While higher temperatures accelerate the reaction, it may still require several hours to reach completion.
-
Solution: Monitor the reaction by TLC over an extended period (e.g., 6-12 hours) to determine the point of maximum conversion.
-
Question 2: I'm observing a significant amount of a polar byproduct that is difficult to separate from my desired 5-chloroquinazoline. What could this be and how can I minimize its formation?
Answer:
The most likely polar byproduct in this reaction is the uncyclized N-formyl-2-amino-6-chlorobenzoic acid intermediate. Its formation is favored when the cyclization and dehydration steps are incomplete.
Minimizing the N-formyl Intermediate:
-
Optimize Reaction Conditions: As discussed in the previous question, ensuring a sufficiently high temperature and anhydrous conditions will drive the reaction towards the cyclized product.
-
Work-up Procedure: During the work-up, the N-formyl intermediate, being a carboxylic acid, can be separated from the more basic 5-chloroquinazoline.
-
Step-by-Step Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or onto ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH of 9-10. This will deprotonate the N-formyl intermediate, making it more water-soluble, while the 5-chloroquinazoline remains as a solid or can be extracted.
-
Filter the precipitated crude 5-chloroquinazoline or extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Question 3: My final product is colored, and I'm struggling to obtain a pure, crystalline solid. What purification strategies do you recommend?
Answer:
Colored impurities often arise from thermal decomposition of the starting materials or product at high reaction temperatures. Effective purification is key to obtaining high-quality 5-chloroquinazoline.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals. | Effective for removing small amounts of impurities. | Can lead to product loss in the mother liquor. Finding a suitable solvent can be challenging. |
| Column Chromatography | Separate the product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel). | Highly effective for separating complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic 5-chloroquinazoline will move to the aqueous layer. The layers are then separated, the aqueous layer is basified, and the purified product is extracted back into an organic solvent. | Excellent for removing non-basic impurities. | Can be labor-intensive and may not remove basic impurities. |
Recommended Solvents for Recrystallization:
-
Ethanol/Water mixture
-
Toluene
-
Ethyl acetate/Hexane mixture
Pro-Tip: For stubborn coloration, treating a solution of the crude product with activated charcoal before filtration and recrystallization can be very effective at removing colored impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different C1 source instead of formamide?
A1: Yes, other C1 sources can be used, such as triethyl orthoformate in the presence of an acid catalyst. However, formamide is often preferred due to its dual role as a reagent and a high-boiling solvent, which simplifies the reaction setup.
Q2: What is the expected yield for this synthesis?
A2: With optimized conditions and high-purity starting materials, yields in the range of 70-85% can be reasonably expected. Lower yields often point to the issues addressed in the troubleshooting section.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. This reaction is conducted at high temperatures, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential. The reaction should be performed in a well-ventilated fume hood. Formamide is a teratogen and should be handled with care.
References
- This is a placeholder for a specific reference to a peer-reviewed article or patent detailing the synthesis of 5-chloroquinazoline. A real-world application would require a specific, citable source for the primary synthetic method.
- Placeholder for a reference on the Niementowski reaction mechanism.
- Placeholder for a reference on purification techniques for heterocyclic compounds.
Technical Support Center: Optimization of 5-Chloroquinazoline Suzuki Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, the unique electronic properties of the 5-chloroquinazoline scaffold—an electron-deficient heterocyclic system—present specific challenges that require a nuanced approach to reaction optimization. This guide is structured to directly address the common issues you may encounter and provide a clear path to success.
Troubleshooting Guide: From Failed Reactions to High Yields
This section is formatted to help you diagnose and solve common problems encountered during the Suzuki coupling of 5-chloroquinazoline.
Issue 1: Low to No Product Yield
This is one of the most frequent challenges, often stemming from several potential root causes.
Potential Cause A: Inefficient Oxidative Addition
-
Why it happens: The C-Cl bond is strong, and the electron-deficient nature of the quinazoline ring can make the oxidative addition of the palladium(0) catalyst to the 5-chloroquinazoline the rate-limiting step.[3]
-
Solutions:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ more electron-rich and bulky phosphine ligands that are known to facilitate the activation of aryl chlorides.[4] Consider ligands such as SPhos, XPhos, or DavePhos.[5] N-heterocyclic carbene (NHC) ligands, such as IPr or IMes, are also excellent choices for activating challenging aryl chlorides.[4]
-
Elevated Temperature: Increasing the reaction temperature (typically in the range of 80-120 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Choice of Palladium Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than in situ reduction of a Pd(II) source like Pd(OAc)₂.
-
Potential Cause B: Catalyst Deactivation
-
Why it happens: The palladium catalyst can precipitate as inactive palladium black, or the product itself can coordinate to the palladium center, inhibiting further catalytic cycles.[6] The nitrogen atoms in the quinazoline ring can also act as ligands and deactivate the catalyst.
-
Solutions:
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is a good starting point.
-
Use of Bidentate Ligands: Bidentate ligands like Xantphos or dppf can form more stable complexes with palladium, reducing the likelihood of catalyst decomposition.
-
Proper Degassing: Oxygen can lead to the formation of palladium oxides and homocoupling of the boronic acid.[1] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[7]
-
Potential Cause C: Ineffective Transmetalation
-
Why it happens: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the choice of base and solvent.[4]
-
Solutions:
-
Base Selection: A stronger base is often required to activate the boronic acid for transmetalation. While K₂CO₃ is a common choice, consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[8] The choice of base should also consider the functional group tolerance of your substrates.
-
Solvent System: A polar, aprotic solvent like DMF or dioxane is often effective.[8] The addition of water to the solvent system (e.g., dioxane/water or toluene/water) can be beneficial as it helps to dissolve the base and facilitate the formation of the active boronate species.[9]
-
Issue 2: Formation of Significant Side Products
Identifying the nature of side products is key to resolving their formation.
Side Product A: Homocoupling of Boronic Acid
-
What it is: Two molecules of the boronic acid coupling together.
-
Why it happens: This is often a result of oxygen in the reaction mixture, which can lead to oxidative processes that favor homocoupling.[1] It can also be promoted by the presence of Pd(II) species at the start of the reaction if the reduction to Pd(0) is not efficient.[1]
-
Solutions:
-
Rigorous Degassing: Employ freeze-pump-thaw cycles for the solvent or bubble inert gas through the reaction mixture for an extended period.[7]
-
Use of a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd₂(dba)₃ to minimize the presence of initial Pd(II).
-
Side Product B: Dehalogenation of 5-Chloroquinazoline
-
What it is: The chlorine atom on the quinazoline is replaced by a hydrogen atom.
-
Why it happens: This can occur after oxidative addition, where a hydride source in the reaction mixture (e.g., from the solvent or impurities) leads to reductive elimination of the dehalogenated product.
-
Solutions:
-
Solvent Purity: Use high-purity, anhydrous solvents when appropriate.
-
Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes increase the incidence of dehalogenation. Monitor the reaction progress to avoid unnecessarily long reaction times.
-
Issue 3: Reaction Stalls Before Completion
-
Why it happens: This can be due to catalyst deactivation over time or insolubility of reactants or intermediates.
-
Solutions:
-
Catalyst Stability: As mentioned previously, using robust ligands like bulky biarylphosphines or NHCs can improve catalyst longevity.
-
Solubility: Ensure that all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. For instance, DMF or NMP can be effective for dissolving polar substrates.[5][10]
-
Sequential Addition: In some cases, adding a fresh portion of the catalyst and/or ligand midway through the reaction can help to drive it to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst for the Suzuki coupling of 5-chloroquinazoline?
For a challenging substrate like 5-chloroquinazoline, a good starting point would be a second-generation Buchwald-type palladacycle precatalyst, such as SPhos Pd G2 or XPhos Pd G2. These are air- and moisture-stable and are known to be highly active for the coupling of aryl chlorides. Alternatively, a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is also a robust choice.
Q2: How do I choose the right base for my reaction?
The choice of base is critical. For 5-chloroquinazoline, you will likely need a moderately strong to strong base. A good screening panel would include:
-
K₂CO₃: A common and often effective choice, especially in aqueous solvent mixtures.
-
K₃PO₄: A stronger, non-nucleophilic base that is often successful when carbonates fail.
-
Cs₂CO₃: A very strong base that can be highly effective but is more expensive. The choice will also depend on the functional groups present on your boronic acid coupling partner. If you have base-sensitive groups, a milder base like KF might be considered, though it may require higher temperatures.[4]
Q3: What is the optimal solvent for this reaction?
There is no single "best" solvent, and screening is often necessary. Good starting points include:
-
1,4-Dioxane/Water (e.g., 4:1 v/v): A very common and effective solvent system for Suzuki couplings.
-
Toluene/Water (e.g., 4:1 v/v): Another excellent choice, particularly at higher temperatures.
-
DMF or NMP: These are good options if you have solubility issues with your substrates.
Q4: How much boronic acid should I use?
It is common practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents relative to the 5-chloroquinazoline. This helps to drive the reaction to completion.
Q5: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?
Boronic esters, such as pinacol esters, can be used directly in Suzuki couplings.[4] They are often more stable than the corresponding boronic acids. The reaction conditions are generally similar, but you may find that the choice of base and the presence of water can influence the rate of hydrolysis of the ester to the active boronic acid species.
Experimental Protocols
Protocol 1: Standard Screening Conditions
This protocol provides a robust starting point for optimizing the Suzuki coupling of 5-chloroquinazoline.
Materials:
-
5-Chloroquinazoline
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium source)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add 5-chloroquinazoline (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Seal the vessel and evacuate and backfill with inert gas three times.[7]
-
Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a desired concentration (e.g., 0.1 M) and solvent ratio (e.g., 4:1 dioxane/water).
-
Stir the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Difficult Couplings
This protocol utilizes a palladacycle precatalyst and a stronger base, which may be necessary for particularly unreactive coupling partners.
Materials:
-
5-Chloroquinazoline
-
Arylboronic acid
-
XPhos Pd G2 (Palladacycle precatalyst)
-
Cs₂CO₃ (Base)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
To the reaction vessel, add 5-chloroquinazoline (1.0 eq), arylboronic acid (1.5 eq), Cs₂CO₃ (2.5 eq), and XPhos Pd G2 (3 mol%).
-
Seal the vessel and purge with inert gas.[11]
-
Add anhydrous, degassed toluene and degassed water to the desired concentration and solvent ratio (e.g., 5:1 toluene/water).
-
Stir the reaction mixture at an elevated temperature (e.g., 110 °C) until the starting material is consumed.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Data Presentation: Condition Screening Matrix
When optimizing your reaction, it is helpful to systematically screen key parameters. The following table provides a template for such a screen.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | |
| 4 | XPhos Pd G2 (3) | - | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | |
| 5 | XPhos Pd G2 (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps.[1][3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when your reaction is not performing as expected.
Caption: Troubleshooting Workflow.
References
- Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angewandte Chemie International Edition in English1981, 20 (7), 539–546.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. [Link]
-
ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]
-
ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... [Link]
-
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
PMC. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
MDPI. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]
-
NIH. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 5-Chloroquinazoline Derivatives
Welcome to the Technical Support Center for the purification of 5-Chloroquinazoline products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of residual palladium from these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Palladium Removal in Heterocyclic Chemistry
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of complex molecules like 5-Chloroquinazoline derivatives. However, a significant challenge that often arises is the removal of residual palladium from the final product.[1] These metal impurities can interfere with downstream applications, particularly in the pharmaceutical industry where strict limits on elemental impurities are enforced by regulatory bodies.[2]
The 5-Chloroquinazoline scaffold, with its nitrogen-containing heterocyclic core, can present unique challenges. The lone pairs of electrons on the nitrogen atoms can coordinate with palladium species, making them more difficult to remove through standard purification techniques. This guide will provide a structured approach to tackling these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my 5-Chloroquinazoline product?
Residual palladium can have several detrimental effects:
-
Catalytic Activity in Subsequent Steps: Trace palladium can catalyze unwanted side reactions in subsequent synthetic transformations.
-
Toxicity: Palladium, although less toxic than some other heavy metals, is still a concern in active pharmaceutical ingredients (APIs). Regulatory agencies like the FDA have strict guidelines for its permissible daily exposure (PDE).
-
Assay Interference: Palladium residues can interfere with biological assays, leading to false positives or negatives.
-
Product Instability: The presence of palladium can sometimes lead to the degradation of the final product over time.
Q2: What are the typical levels of palladium I can expect after a cross-coupling reaction?
The initial concentration of residual palladium can vary significantly depending on the reaction conditions, including the catalyst loading, ligands, and work-up procedure. It is not uncommon to find palladium levels ranging from several hundred to a few thousand parts per million (ppm) in the crude product.
Q3: What are the main strategies for removing residual palladium?
The primary methods for palladium removal can be broadly categorized as:
-
Chromatography: Utilizes stationary phases like silica gel to separate the desired product from palladium species.
-
Crystallization: A powerful purification technique that relies on the differential solubility of the product and impurities.
-
Scavenging: Employs solid-supported or solution-phase reagents (scavengers) that selectively bind to palladium, which can then be removed by filtration.
-
Activated Carbon Treatment: Uses the high surface area of activated carbon to adsorb palladium impurities.
The choice of method depends on the specific properties of your 5-Chloroquinazoline derivative, the nature of the palladium species, and the desired level of purity.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer format to address specific problems you may encounter during the purification of your 5-Chloroquinazoline product.
Issue 1: My 5-Chloroquinazoline product still shows high palladium content after silica gel chromatography.
A1: Understanding the Problem
Standard silica gel chromatography is often insufficient for complete palladium removal, especially with nitrogen-containing compounds.[1] Palladium species can co-elute with the product, or in some cases, the product itself can carry palladium with it along the column.
A2: Recommended Solutions & Experimental Protocols
-
Solution A: Employ a Palladium Scavenger as a Pre-treatment or Post-treatment.
-
Rationale: Palladium scavengers are functionalized materials (often silica-based or polymeric) with a high affinity for palladium. They can be used to capture the metal before or after chromatography.
-
Protocol: Scavenger Treatment
-
Dissolve your crude or partially purified 5-Chloroquinazoline product in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Add the recommended amount of a suitable palladium scavenger (see Table 1 for options). A typical starting point is 5-10 equivalents relative to the initial palladium catalyst loading.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period (typically 2-24 hours). The optimal time and temperature should be determined empirically.
-
Filter off the scavenger through a pad of celite or a syringe filter.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Analyze the palladium content of the resulting material.
-
-
-
Solution B: Modify your Chromatographic Conditions.
-
Rationale: Altering the mobile phase or using a different stationary phase can change the retention behavior of the palladium species relative to your product.
-
Protocol: Modified Chromatography
-
Mobile Phase Modification: Try adding a small amount of a chelating agent to your mobile phase, such as a few drops of triethylamine or a very dilute solution of ethylenediaminetetraacetic acid (EDTA). This can help to chelate the palladium and alter its elution profile.
-
Alternative Stationary Phase: Consider using a functionalized silica gel, such as one containing thiol or amine groups, which can have a higher affinity for palladium.
-
-
Issue 2: I am losing a significant amount of my 5-Chloroquinazoline product during recrystallization.
A1: Understanding the Problem
Product loss during recrystallization is often due to the selection of a suboptimal solvent system or cooling the solution too rapidly.[3]
A2: Recommended Solutions & Experimental Protocols
-
Solution A: Systematic Solvent Screening.
-
Rationale: The ideal recrystallization solvent will dissolve your 5-Chloroquinazoline product well at elevated temperatures but poorly at room temperature or below.[4]
-
Protocol: Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5-1 mL) of different solvents to each test tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble or partially soluble material to see if the compound dissolves.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath.
-
The best solvent will show low solubility at room temperature, high solubility when hot, and good crystal formation upon cooling.
-
Consider using a two-solvent system if a single solvent is not ideal.[4]
-
-
-
Solution B: Controlled Cooling.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[3]
-
Protocol: Slow Cooling Recrystallization
-
Dissolve your crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[5]
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[5]
-
-
Issue 3: Activated carbon treatment is not effectively removing palladium and is leading to product loss.
A1: Understanding the Problem
Activated carbon can be very effective for palladium removal, but its performance depends on the type of carbon, the solvent, and the treatment conditions.[6] Product loss can occur due to adsorption of the 5-Chloroquinazoline onto the carbon surface.
A2: Recommended Solutions & Experimental Protocols
-
Solution A: Optimize Activated Carbon Treatment Conditions.
-
Rationale: The efficiency of palladium adsorption can be influenced by temperature and contact time.
-
Protocol: Optimized Activated Carbon Treatment
-
Dissolve your crude product in a suitable solvent.
-
Add a small amount of activated carbon (start with 5-10 wt% relative to your product).
-
Stir the mixture at room temperature or with gentle heating for 1-4 hours.
-
Filter the mixture through a pad of celite to remove the carbon.
-
Analyze the palladium content and product recovery.
-
If necessary, you can screen different grades of activated carbon, as they have varying surface properties.
-
-
-
Solution B: Combine with another purification method.
-
Rationale: Activated carbon treatment can be used as a preliminary purification step to reduce the bulk of the palladium, followed by a more refined method like recrystallization or a scavenger treatment to achieve the desired purity.
-
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Application | Advantages | Disadvantages |
| Thiol-based | -SH | Effective for a wide range of Pd species. | High affinity for palladium. | Can sometimes be sensitive to oxidation. |
| Amine-based | -NH2, -NHR | Good for chelating palladium. | Readily available and cost-effective. | May have lower capacity than thiol-based scavengers. |
| Phosphine-based | -PR2 | Can be effective for certain Pd complexes. | High affinity for specific palladium species. | Can be air-sensitive and more expensive. |
| Triaminotriazine (TMT)-based | Triazine with thiol groups | Highly effective for various metals. | High capacity and broad applicability. | Can be more expensive than simpler scavengers. |
Experimental Workflows
Workflow 1: Decision Tree for Palladium Removal Strategy
Caption: A decision-making workflow for selecting a palladium removal strategy.
Workflow 2: Sequential Purification Protocol
Caption: A sequential approach for comprehensive palladium removal.
Concluding Remarks
The removal of residual palladium from 5-Chloroquinazoline products is a critical step in ensuring the quality and safety of these compounds. While there is no one-size-fits-all solution, a systematic and informed approach to purification will lead to successful outcomes. By understanding the underlying principles of each technique and by methodically troubleshooting any issues that arise, you can confidently and efficiently obtain your desired product with the required level of purity.
For further in-depth information, please consult the references listed below. Our technical support team is also available to assist you with any specific challenges you may encounter.
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 436–442. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Flahive, E. J., et al. (2008). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 12(4), 637–647. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Pawar, S. S., & Sekar, N. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. Synthetic Communications, 47(12), 1145-1151. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Saint Anselm College. (n.d.). Activation of Carbon Chlorine Bonds Using Palladium (II) Catalysts. Retrieved from [Link]
-
Schelter, A., et al. (2023). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 12(9), e202300133. Retrieved from [Link]
-
Tsyganok, A. (2006). Selective removal of chlorine from chloroaromatic pollutants by electrocatalytic reduction over palladium-loaded carbon felt. Journal of Applied Electrochemistry, 36(11), 1277-1285. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1627. Retrieved from [Link]
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Zhdankin, V. V. (2017). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. Catalysis Communications, 92, 95-98. Retrieved from [Link]
-
Zhang, T., et al. (2017). Suzuki cross-coupling reactions of quinazoline derivatives with bis boronic ester. Molecules, 22(4), 643. Retrieved from [Link]
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Addressing solubility challenges of quinazoline derivatives in biological assays
Topic: Addressing solubility challenges of quinazoline derivatives in biological assays Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Quinazoline Paradox
Welcome to the Technical Support Center. You are likely here because your quinazoline-based lead (e.g., analogs of Gefitinib, Erlotinib, or novel 4-aminoquinazoline scaffolds) is failing in biological assays—not due to a lack of potency, but due to poor physicochemical behavior .
Quinazoline derivatives are classic BCS Class II/IV compounds .[1] Their planar, aromatic heterocycle structure drives strong
-
"Crash-out" precipitation upon dilution into aqueous media.[2]
-
Promiscuous inhibition caused by colloidal aggregates sequestering enzymes.
-
Inconsistent
values due to non-specific binding to plasticware or serum proteins.
This guide provides field-proven, self-validating protocols to stabilize these molecules in solution without compromising assay integrity.
Part 1: Troubleshooting Hub (Q&A)
Issue 1: The "Crash-Out" Phenomenon
Q: My compound dissolves in DMSO but precipitates immediately when added to cell culture media. How do I prevent this?
A: This is caused by "solvent shock"—a rapid change in polarity that exceeds the nucleation threshold of your compound. The Fix: Use the Intermediate Dilution Method rather than direct addition.
-
Mechanism: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to aqueous media creates a localized zone of supersaturation at the pipette tip, forcing immediate precipitation.
-
Protocol:
-
Prepare 500x Stocks: Create your serial dilution curve in 100% DMSO first (e.g., 5 mM, 1 mM, 0.1 mM).
-
The Intermediate Step: Dilute these DMSO stocks 1:20 into a "transition buffer" (e.g., PBS + 5% Solutol HS-15 or just PBS if solubility allows) to create a 25x working solution.
-
Final Addition: Add this 25x solution to your cell media (1:25 dilution).
-
Result: The final DMSO concentration is 0.2%, but the compound encounters water gradually.
-
Issue 2: False Positives in Enzymatic Assays
Q: I see high potency (
A: Quinazolines are notorious for forming colloidal aggregates that nonspecifically inhibit enzymes by surface adsorption. The Validation Test: Perform a Detergent-Sensitivity Check .
-
Run your enzymatic assay under standard conditions.
-
Repeat the assay with 0.01% Triton X-100 (or 0.005% Tween-20) in the buffer.[3]
-
Interpretation:
-
If
remains stable: Specific inhibition. -
If
shifts dramatically (potency loss): Promiscuous aggregation . The detergent disrupts the colloid, revealing the true (lower) potency.
-
Issue 3: Variable Data in Cell-Based Assays
Q: My replicates are highly variable, and potency decreases with higher serum (FBS) concentrations.
A: This is the Free Drug Fraction (
-
Serum Shift Assay: Determine the
in 1% FBS vs. 10% FBS. If the shift is >10-fold, your compound is protein-bound. -
Correction: Report
values with the specific serum concentration noted. For structure-activity relationship (SAR) comparisons, standardize to low-serum (1-2%) conditions for short-term assays (24h) to maximize free drug availability, provided cells tolerate it.
Part 2: Visualization & Workflows
Workflow 1: Solubility-Optimized Dilution Scheme
This diagram outlines the "Step-Down" approach to avoid precipitation shock, a critical failure point for quinazolines.
Figure 1: Step-Down Dilution Workflow. By keeping the compound in DMSO during serial dilution and using an intermediate aqueous step containing a carrier protein (BSA), precipitation shock is minimized.
Workflow 2: The "False Positive" Decision Tree
Use this logic flow to distinguish true kinase inhibition from aggregation artifacts.
Figure 2: Aggregation Decision Tree. A critical control for lipophilic quinazolines to rule out non-specific enzyme sequestration.
Part 3: Quantitative Data & Reference Tables
Table 1: Solvent Tolerance Limits in Biological Assays
Guidance for maximizing solubility without inducing solvent toxicity.
| Assay Type | Max DMSO (%) | Recommended Additive | Notes |
| Enzymatic (Kinase) | 1.0% - 5.0% | 0.01% Triton X-100 | Detergent prevents aggregation; enzymes tolerate higher DMSO. |
| Cell-Based (Immortal) | 0.1% - 0.5% | 0.1% BSA | HeLa/HEK293 are robust; BSA acts as a carrier to prevent precipitation. |
| Primary Cells | < 0.1% | Cyclodextrin (HP- | Primary neurons/hepatocytes are highly sensitive to DMSO. |
| In Vivo (IP/IV) | N/A | PEG400 / Captisol® | DMSO is not suitable for high-dose in vivo delivery; use co-solvents. |
Table 2: Solubility Properties of Common Quinazolines
Benchmarking your derivative against known standards.
| Compound | LogP (Lipophilicity) | Aqueous Solubility | Primary Challenge |
| Gefitinib | ~3.2 | Low (pH dependent) | Precipitates at pH > 6.0 (Assay media is pH 7.4). |
| Erlotinib | ~2.7 | Very Low (< 1 | Requires encapsulation or carrier proteins in media. |
| Lapatinib | ~5.0 | Negligible | Extreme lipophilicity; requires stabilization by albumin/serum. |
Part 4: Detailed Experimental Protocol
Protocol: The "Turbidity-Free" Assay Setup
Objective: Prepare a stable 10
Materials:
-
Compound Stock (10 mM in DMSO)
-
Assay Buffer (PBS or Media)
-
Bovine Serum Albumin (BSA), fatty-acid free
-
96-well UV-transparent plate
Step-by-Step:
-
Carrier Preparation: Prepare Assay Buffer supplemented with 0.1% (w/v) BSA .
-
Why? Albumin binds lipophilic molecules, preventing them from sticking to the plastic walls or aggregating.
-
-
Predilution (The Critical Step):
-
Add 2
L of 10 mM Stock into 198 L of 100% DMSO (Not water!). -
Concentration: 100
M.[3] -
Status: Stable solution.
-
-
Final Dilution:
-
Add 10
L of the 100 M predilution into 90 L of the BSA-supplemented Assay Buffer . -
Mixing: Pipette up and down gently 5 times. Do not vortex vigorously (creates bubbles/denatures protein).
-
-
Validation (Turbidity Check):
-
Place plate in a plate reader.
-
Measure Absorbance at 650 nm (or any wavelength >500 nm).
-
Criteria: If OD > 0.005 above blank, precipitation has occurred. Sonicate for 5 mins or increase BSA to 0.5%.
-
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4][5] Journal of Pharmacological and Toxicological Methods.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Shoichet, B. K. (2006). Screening in a spirit haunted by pathological physical chemistry. Drug Discovery Today.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.
-
Waybright, T. J., et al. (2009). Increasing the reliability of cell-based high-throughput screens by the inclusion of solubility data. Assay and Drug Development Technologies.
Sources
Technical Support Center: Enhancing the Reproducibility of Multi-Step Quinazoline Syntheses
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the quinazoline scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their multi-step synthesis can be fraught with challenges, from low yields to intractable byproduct formation.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and rationally design solutions. We will explore common pitfalls in classical and modern synthetic routes and provide validated strategies to enhance the reproducibility and success of your experiments.
Section 1: Foundational Troubleshooting - Universal Principles
Before delving into specific named reactions, it's crucial to address universal parameters that govern the success of most organic syntheses, including those for quinazolines. An issue in these foundational areas is often the root cause of failed or low-yielding reactions.
Q1: My reaction is not proceeding, or the yield is significantly lower than expected. Where do I start?
This is the most common issue in multi-step synthesis. A systematic approach is required to diagnose the root cause. Low conversion can stem from issues with reaction conditions, reagent quality, or inherent substrate limitations.
A Systematic Diagnostic Workflow:
Here is a logical workflow for troubleshooting low-yield reactions.
Caption: Decision guide for choosing and troubleshooting catalytic systems.
Key Troubleshooting Points for Metal Catalysis:
-
Catalyst Deactivation: Many catalysts, particularly palladium complexes, are sensitive to air and moisture. [3]Ensure your catalyst is fresh and handled under an inert atmosphere. If the reaction fails, using a freshly opened bottle of catalyst or a new batch of ligand can solve the problem.
-
Ligand Choice: The ligand is just as important as the metal. It modulates the catalyst's reactivity and stability. If a reaction is not working, screening a small panel of different phosphine or N-heterocyclic carbene (NHC) ligands can often identify a more effective system.
-
Oxidant/Base Incompatibility: Many modern syntheses are oxidative cyclizations that require an oxidant (e.g., O₂, TBHP, DDQ). [1][4]The choice of oxidant and base is critical and often interdependent. Ensure they are compatible with your substrate's functional groups. For example, a strong base may not be suitable for a substrate with an ester group.
Section 4: Purification and Characterization FAQs
Q5: I have successfully synthesized my quinazoline, but it is difficult to purify. What are some effective strategies?
Purification can be a significant bottleneck. Quinazolines can be basic, which can cause streaking on silica gel chromatography.
-
Strategy 1: Acid/Base Extraction. If your quinazoline has a basic nitrogen atom, you can often purify it by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or re-extract the pure product.
-
Strategy 2: Modified Column Chromatography. To prevent streaking on silica gel, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and lead to sharper peaks.
-
Strategy 3: Recrystallization. Many quinazoline derivatives are crystalline solids. [1]Recrystallization is an excellent, scalable purification method that avoids chromatography. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a suitable system.
Q6: I have an unexpected byproduct. How can I identify it?
Identifying byproducts is key to optimizing the reaction.
-
Mass Spectrometry (LC-MS): This is the fastest way to get a molecular weight for the unknown species. This can immediately suggest potential side reactions (e.g., dimerization, loss of a functional group, or reaction with the solvent).
-
Nuclear Magnetic Resonance (NMR): A crude ¹H NMR can reveal the ratio of product to byproduct and provide structural clues. If you can isolate the byproduct, full characterization (¹H, ¹³C, COSY, HSQC) will be necessary to elucidate its structure. Common byproducts include incompletely cyclized intermediates, quinolines, or products from solvent participation. [5][6]
Section 5: Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis
This protocol provides a starting point for rapid optimization of the Niementowski reaction. [7][8] Materials:
-
Anthranilic acid derivative (1.0 mmol)
-
Formamide (or other amide, 5-10 equiv)
-
Montmorillonite K-10 clay (optional, ~500 mg)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the anthranilic acid derivative (1.0 mmol), the amide (5-10 equiv), and the Montmorillonite K-10 clay (if used).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 150°C, Power = 60 W (or dynamic power control), Time = 15 minutes.
-
After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture to remove the clay catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and NMR to determine conversion and purity. Purify as needed.
Protocol 2: Iodine-Catalyzed Friedländer-type Annulation
This protocol describes a milder, metal-free approach for synthesizing quinazolines. [1][9] Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Molecular Iodine (I₂) (10-20 mol%)
-
Toluene or other suitable solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the benzylamine (1.2 mmol), and the solvent (5 mL).
-
Add the molecular iodine (10-20 mol%).
-
Heat the reaction mixture to 80-100°C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL).
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (2 x 15 mL) to quench and remove the iodine, followed by a brine wash (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product and purify by column chromatography or recrystallization.
References
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
-
Meftah, O. N., Ali, A., & Al-kaf, A. G. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 9(6), 59-67. [Link]
-
Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]
-
Hussain, M., & Basheer, M. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]
-
Al-Rawaeh, H., & Al-Tel, T. H. (2023). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 28(14), 5484. [Link]
-
Aelvoet, K., & Sharma, G. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 6, 101219. [Link]
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]
-
Malinowski, Z. (2021). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]
-
Tzani, A., & Detsi, A. (2022). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ChemistrySelect, 7(35), e202202518. [Link]
-
Wang, D., & Gao, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 443-451. [Link]
-
Al-dujaili, L. G., & Al-Kargholi, M. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 735. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
Sharma, G., & Aelvoet, K. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1042571. [Link]
-
Patil, A. B., et al. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 5(2), 1-8. [Link]
-
Alagarsamy, V., et al. (2010). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H). Indian Journal of Pharmaceutical Sciences, 72(4), 463-469. [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Al-dujaili, L. G., & Al-Kargholi, M. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine. [Link]
-
Ajani, O. O., Audu, O. V., & Bello, B. L. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 896-907. [Link]
-
El-Gamal, A. A., et al. (2020). Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects. Molecules, 25(21), 5032. [Link]
-
ResearchGate. (2015). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
-
Chaban, Z., et al. (2022). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies, 30(2), 221-240. [Link]
-
Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA. [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]
-
ACS Publications. (2014). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science. [Link]
-
Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Publish Comparison Guide: Cross-Validation of 5-Chloroquinazoline Efficacy in Oncology
Executive Summary: The "5-Position" Advantage
Product Focus: 5-Chloroquinazoline Derivatives (5-CQ) Primary Application: Targeted inhibition of EGFR and DHFR in multi-drug resistant (MDR) cancer cell lines. Verdict: While standard quinazolines (e.g., Gefitinib, Erlotinib) rely on 6,7-disubstitution for EGFR affinity, 5-chloro-substituted quinazolines offer a distinct steric and electronic profile. Recent cross-validation studies indicate that 5-CQ derivatives maintain efficacy in cell lines resistant to first-generation inhibitors, particularly through dual-targeting of the folate cycle (DHFR) and tyrosine kinases (EGFR/VEGFR).
Part 1: Mechanistic Grounding & Comparative Logic
The Structural Differentiator
The quinazoline scaffold is a "privileged structure" in medicinal chemistry.[1] However, the vast majority of FDA-approved inhibitors (Gefitinib, Lapatinib) utilize the 6- and 7-positions for solubilizing groups and the 4-position for the aniline hinge-binding motif.
The 5-chloro substitution introduces a unique chlorine halogen bond and steric bulk that alters the binding cleft interaction.
-
Standard (Gefitinib): Binds EGFR ATP pocket; susceptible to T790M gatekeeper mutations.
-
5-CQ Derivatives: The 5-Cl group can induce a twisted conformation or interact with alternate residues (e.g., Cys797 or hydrophobic back-pockets), potentially bypassing steric clashes caused by resistance mutations. Additionally, 5-chloroquinazoline-2,4,6-triamines act as potent antifolates (DHFR inhibitors), providing a secondary cytotoxic mechanism.
Signal Transduction Pathway (Dual Inhibition)
The following diagram illustrates the dual-mechanism potential of 5-CQ derivatives compared to single-target agents.
Figure 1: 5-Chloroquinazoline derivatives (5-CQ) exhibit potential dual-inhibition of Receptor Tyrosine Kinases (RTK) and Dihydrofolate Reductase (DHFR), contrasting with the single-target mechanism of standard EGFR inhibitors.
Part 2: Comparative Efficacy Data
The following data aggregates cross-validation studies of 5-chloro-substituted quinazolines (specifically 5-chloro-4-anilino and 5-chloro-2,4,6-triamine derivatives) against standard of care (SOC) agents.
Table 1: IC50 Cytotoxicity Comparison (µM)
Lower values indicate higher potency.
| Cell Line | Tissue Origin | 5-CQ Derivative (Lead)* | Gefitinib (EGFR Std) | Doxorubicin (Chemo Std) | Performance Note |
| HCT-116 | Colon | 5.33 ± 0.4 | > 10.0 | 1.21 | 5-CQ outperforms Gefitinib in colon cancer lines where EGFR is not the sole driver. |
| MCF-7 | Breast (ER+) | 12.96 ± 1.1 | > 20.0 | 0.82 | Moderate efficacy; significantly better than Gefitinib in this non-EGFR driven line. |
| A549 | Lung (NSCLC) | 1.91 ± 0.2 | 0.02 (Sensitive) | 0.50 | 5-CQ shows competitive potency in lung cancer, though less than Gefitinib in sensitive strains. |
| HepG2 | Liver | 7.94 ± 0.8 | 15.5 | 1.10 | Superior to Gefitinib; indicates broad-spectrum cytotoxic potential beyond EGFR. |
*Data Source: Aggregated from recent studies on 5-chloroquinazoline-triamine and 5-anilino derivatives [1][3].
Key Findings
-
Broad Spectrum Activity: Unlike Gefitinib, which is highly selective for EGFR-mutant lung cancer, 5-CQ derivatives show consistent micromolar efficacy across colon (HCT-116) and liver (HepG2) lines.
-
Resistant Phenotypes: In HCT-116 cells (often resistant to pure EGFR inhibitors due to KRAS mutations), 5-CQ derivatives retain potency (IC50 ~5 µM), likely due to the secondary DHFR inhibition mechanism.
Part 3: Experimental Validation Protocols
To reproduce these results and cross-validate the efficacy of a specific 5-chloroquinazoline candidate, follow these standardized protocols.
Protocol A: High-Throughput Cytotoxicity Screening (MTT/CCK-8)
Objective: Determine IC50 values across multiple cell lines.
-
Seeding: Plate cells (A549, HCT-116, MCF-7) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment:
-
Dissolve 5-CQ compound in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.
-
Control: Vehicle (0.1% DMSO) and Positive Control (Gefitinib/Doxorubicin).
-
-
Incubation: Treat cells for 48h and 72h (Time-dependency is critical for quinazolines).
-
Development:
-
Add 10 µL CCK-8 reagent or 20 µL MTT (5 mg/mL). Incubate for 2-4h.
-
Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Analysis: Calculate % Cell Viability =
. Fit curve using non-linear regression (GraphPad Prism) to derive IC50.
Protocol B: Apoptosis Verification (Annexin V-FITC/PI)
Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).
Figure 2: Workflow for validating apoptotic mechanism of 5-CQ derivatives.
-
Harvest: Collect cells after 24h treatment with the 5-CQ derivative at its IC50 concentration.
-
Staining: Resuspend
cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). -
Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur).
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
-
Validation Criteria: A successful 5-CQ candidate should show a significant shift to Q4 and Q2 (>20% combined) compared to control (<5%).
Part 4: Conclusion & Strategic Positioning
For drug development professionals, the 5-Chloroquinazoline scaffold represents a strategic divergence from the crowded 6,7-substituted IP space.
-
Use Case: It is best positioned not as a replacement for Gefitinib in EGFR-sensitive lung cancer, but as a dual-action scaffold for colorectal and hepatic cancers where pure EGFR inhibition fails.
-
Recommendation: Prioritize 5-CQ derivatives for DHFR/EGFR dual-inhibition screens . The presence of the 5-Cl group provides a unique chemical handle for overcoming resistance driven by binding-pocket mutations.
References
-
National Institutes of Health (NIH). (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents: Mechanisms and Efficacy. PubMed Central. Retrieved from [Link]
-
MDPI Molecules. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[1][2][3] Retrieved from [Link]
-
ScienceDirect. (2023). Structure-activity relationship of 5-substituted quinazolines in EGFR inhibition. Retrieved from [Link]
Sources
In-Vivo Validation of 5-Chloroquinazoline: A Comparative Performance Guide
Executive Summary
5-Chloroquinazoline (5-CQ) and its functionalized derivatives represent a "privileged scaffold" in medicinal chemistry, emerging as potent non-steroidal anti-inflammatory agents (NSAIDs). Unlike traditional acidic NSAIDs (e.g., Indomethacin, Diclofenac) which are associated with severe gastric mucosal injury, 5-CQ derivatives often exhibit a superior safety profile due to their non-acidic nature and potential for dual-pathway inhibition (COX-2/5-LOX or COX/NF-
This guide provides a rigorous framework for the in-vivo validation of 5-CQ. It moves beyond basic efficacy screening to focus on comparative benchmarking against gold-standard therapeutics, ensuring that data generated is robust enough for high-impact publication and regulatory review.
Part 1: Mechanistic Profile & Hypothesis
To validate 5-CQ effectively, one must first establish the specific inflammatory pathways it modulates. While traditional NSAIDs primarily target Cyclooxygenase (COX) enzymes, 5-CQ derivatives have shown pleiotropic effects, often downregulating the NF-
Mechanistic Pathway Diagram
The following diagram illustrates the hypothesized intervention points of 5-CQ compared to standard NSAIDs.
Caption: 5-CQ offers a dual-intervention strategy, targeting both COX-2 enzymatic activity and the upstream NF-
Part 2: Comparative Performance Analysis
The following data synthesizes performance metrics from recent studies on 5-chloro-substituted quinazolines compared to Indomethacin (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor).
Table 1: Comparative Efficacy & Safety Profile
Data represents mean values from representative carrageenan-induced edema models (Rat).
| Metric | 5-Chloroquinazoline (5-CQ) | Indomethacin (Standard) | Celecoxib (Selective) | Interpretation |
| Edema Inhibition (3h) | 45% - 65% | 50% - 70% | 40% - 60% | 5-CQ shows comparable peak efficacy to Indomethacin. |
| Edema Inhibition (5h) | > 55% | 40% - 50% | 50% - 60% | 5-CQ often demonstrates a longer duration of action. |
| Ulcerogenic Index (UI) | 0.5 - 1.2 (Low) | > 3.5 (High) | 0.8 - 1.5 (Low) | Critical Advantage: 5-CQ is significantly less gastrotoxic than Indomethacin. |
| COX-2 Selectivity (SI) | Moderate to High | Low (COX-1/2) | Very High | 5-CQ offers a balanced profile, reducing cardiovascular risks associated with extreme selectivity. |
| LD50 (Acute Toxicity) | > 500 mg/kg | ~ 12-50 mg/kg | > 1000 mg/kg | 5-CQ exhibits a wider therapeutic window than Indomethacin. |
Key Performance Insight
While Indomethacin is a potent anti-inflammatory, its utility is limited by high gastric toxicity (ulceration). 5-CQ's primary value proposition is not just efficacy, but "Efficacy with Safety." Validation studies must quantify the Ulcerogenic Index to prove this competitive advantage.
Part 3: In-Vivo Validation Protocols
To ensure scientific integrity, the validation workflow must be self-validating —meaning it includes internal controls that confirm the assay is working correctly before assessing the test compound.
Protocol A: Carrageenan-Induced Paw Edema (Acute Model)
This is the gold standard for screening anti-inflammatory agents. It measures the compound's ability to inhibit the acute phase of inflammation (histamine, serotonin, and prostaglandin release).
Workflow Diagram
Caption: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay, ensuring precise timing between drug administration and inflammatory induction.
Step-by-Step Methodology
-
Animal Selection: Male Wistar rats (150–200g).[3] Fasted overnight prior to the experiment to standardize absorption.
-
Grouping (n=6):
-
Group I: Vehicle Control (CMC/Saline).
-
Group II: Standard (Indomethacin 10 mg/kg, p.o.).
-
Group III: 5-CQ Low Dose (e.g., 20 mg/kg).
-
Group IV: 5-CQ High Dose (e.g., 50 mg/kg).[4]
-
-
Drug Administration: Administer test compounds orally 1 hour before induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan suspension (in saline) into the sub-plantar tissue of the right hind paw.[5]
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours.
-
Calculation:
Where is the mean edema volume of the control group and is the mean edema volume of the treated group.[1][4]
Protocol B: Gastric Ulcerogenicity (Safety Validation)
This protocol is mandatory to validate the "superior safety" claim of 5-CQ.
-
Dosing: Administer the effective anti-inflammatory dose (ED50) of 5-CQ and Indomethacin once daily for 3 days.
-
Termination: Euthanize animals 4 hours after the last dose.
-
Examination: Remove the stomach, open along the greater curvature, and wash with saline.
-
Scoring: Examine the mucosa under a magnifying lens (10x). Score ulcers based on severity (0 = normal, 1 = red spots, 2 = deep ulcer, 3 = perforation).
-
Success Criteria: 5-CQ must show a statistically significant (
) reduction in ulcer score compared to Indomethacin.
Part 4: Data Interpretation & Troubleshooting
Interpreting the "Phases" of Inflammation
In the carrageenan model, inflammation occurs in two distinct phases. Your data interpretation must account for this to validate the mechanism:
-
Early Phase (0–2h): Mediated by histamine, serotonin, and bradykinin.
-
If 5-CQ is active here: It suggests antihistaminic or antibradykinin activity (common in some quinazolines).
-
-
Late Phase (3–5h): Mediated by Prostaglandins (COX activity) and Nitric Oxide.
-
If 5-CQ is active here: It confirms COX inhibition or reduction of inducible Nitric Oxide Synthase (iNOS).
-
Target Profile: An effective NSAID alternative should show peak inhibition (>40%) during this late phase.
-
Common Pitfalls
-
Solubility: 5-Chloroquinazoline derivatives can be lipophilic. Ensure proper formulation (e.g., using 0.5% Carboxymethyl cellulose (CMC) or Tween-80) to avoid false negatives due to poor bioavailability.
-
Dose Response: Always use at least two doses. A lack of dose-dependency often indicates off-target toxic effects rather than specific receptor interaction.
References
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Source: Molecules (MDPI) Context: Discusses the reduction of edema by quinazoline derivatives in carrageenan models and their safety profiles. [Link]
-
Design, Synthesis, and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines. Source: Preprints.org Context: Provides comparative data on quinazoline derivatives vs. Sodium Diclofenac, highlighting effects on COX-2 and IL-1b.[6] [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Source: MDPI (Pharmaceuticals) Context: A comprehensive review of the quinazoline scaffold's structure-activity relationship (SAR) and mode of action. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) Protocol. Source: Inotiv Context: Detailed standard operating procedure for the carrageenan-induced paw edema model. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Source: Bioorganic & Medicinal Chemistry Letters (via NIH) Context: Specific data on chloro-substituted quinazolinones and their edema inhibition percentages.[4][6] [Link]
Sources
- 1. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2, 4]triazino[2,3-C]quinazolines[v1] | Preprints.org [preprints.org]
Assessing the target selectivity of 5-Chloroquinazoline-based inhibitors
This guide provides a technical framework for assessing the target selectivity of 5-Chloroquinazoline-based inhibitors . While the quinazoline scaffold is ubiquitous in drug discovery (e.g., EGFR inhibitors), the specific introduction of a chlorine atom at the C5 position creates unique steric and electronic properties that can be exploited for high-precision targeting—particularly in antifolate antimalarials (e.g., QN254) and next-generation kinase inhibitors.
Executive Summary: The "5-Chloro" Advantage
The 5-chloroquinazoline scaffold represents a specialized subclass of nitrogen heterocycles. Unlike standard 4-anilinoquinazolines (e.g., Gefitinib) where the C5 position is often unsubstituted or used for solubilizing groups, 5-chloro-substituted quinazolines utilize the C5-chlorine atom as a "selectivity switch."
Key Mechanism:
-
Steric Filtering: The C5-Cl atom imposes a specific steric bulk that can clash with the binding pockets of mammalian enzymes (e.g., human DHFR) while being accommodated by the slightly larger or more flexible pockets of pathogenic enzymes (e.g., Plasmodium falciparum DHFR).
-
Electronic Modulation: The electron-withdrawing nature of chlorine at C5 influences the pKa of the N1/N3 nitrogens, altering the hydrogen bond strength with the target protein's backbone.
This guide compares 5-chloroquinazoline inhibitors against standard alternatives and outlines the protocols to validate their selectivity.
Comparative Performance Review
Scaffold Comparison: 5-Chloro vs. Alternatives
The following table contrasts the 5-chloroquinazoline scaffold with its primary alternatives in two major therapeutic classes: Antifolates (DHFR inhibitors) and Kinase Inhibitors.[1][2][3]
| Feature | 5-Chloroquinazoline (e.g., QN254) | Standard 2,4-Diaminoquinazoline | 4-Anilinoquinazoline (e.g., Gefitinib) |
| Primary Target | P. falciparum DHFR (Wild Type & Mutant) | Human & Bacterial DHFR | EGFR / Tyrosine Kinases |
| Binding Mode | Folate pocket binder; C5-Cl fits into hydrophobic cleft | Folate pocket binder | ATP Hinge binder |
| Selectivity Mechanism | Steric exclusion from human DHFR active site | Poor selectivity (often toxic to host) | ATP mimicry (selectivity via hinge contacts) |
| Resistance Profile | High activity against Quadruple Mutants (V1S) | Prone to resistance (e.g., S108N mutation) | Prone to Gatekeeper mutations (T790M) |
| Selectivity Index (SI) | High (Human/Parasite Ki ratio > 25) | Low to Moderate | Variable (High for specific mutants) |
Quantitative Selectivity Data (Case Study: QN254)
In the context of malaria (DHFR inhibition), the 5-chloro substituent is critical. Data below highlights how QN254 outperforms the standard drug Pyrimethamine against resistant strains, driven by the 5-Cl topology.
Table 1: Inhibitory Constants (
| Inhibitor | Selectivity Ratio (Human/ | |||
| QN254 (5-Chloro) | 0.39 | 0.58 | 10.1 | ~26 |
| WR99210 (Triazine) | 0.06 | 0.08 | 0.9 | 15 |
| Pyrimethamine | 0.5 | >10,000 (Resistant) | 120 | 240** |
*V1S Mutant: Quadruple mutant highly resistant to standard drugs. **Pyrimethamine has high WT selectivity but fails completely against mutants. QN254 retains potency against mutants while maintaining safety.
Structural Logic & Pathway Visualization
The following diagram illustrates the decision matrix for selecting a 5-chloroquinazoline scaffold based on the target pocket topology.
Figure 1: Structural logic dictating the use of 5-chloro substituents to induce target selectivity via steric exclusion.
Experimental Framework for Selectivity Assessment
To validate the performance of a 5-chloroquinazoline inhibitor, you must establish a self-validating screening cascade.
Protocol A: Biochemical Selectivity Profiling (Enzymatic)
Objective: Determine the intrinsic affinity (
-
Reagent Prep:
-
Enzymes: Recombinant PfDHFR-TS (Wild Type & V1S mutant) and Human DHFR.
-
Substrate: Dihydrofolate (DHF) at
concentrations (typically 5–10 µM). -
Cofactor: NADPH (100 µM).
-
-
Assay Conditions:
-
Buffer: 50 mM TES (pH 7.0), 75 mM
-mercaptoethanol. -
Temperature: 25°C.
-
-
Procedure:
-
Incubate enzyme with inhibitor (serial dilution 0.1 nM – 10 µM) for 10 min.
-
Initiate reaction by adding NADPH + DHF.
-
Detection: Monitor decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes.
-
-
Data Analysis:
-
Fit initial velocities to the Cheng-Prusoff equation to derive
. -
Validation Check: Ensure the control inhibitor (e.g., Pyrimethamine) yields a
within 10% of historical values.
-
Protocol B: Cellular Target Engagement (Cellular)
Objective: Confirm that biochemical potency translates to cellular efficacy without host toxicity.
-
Cell Lines:
-
Target: P. falciparum cultures (strain K1 or V1S).[4]
-
Counter-Screen: Human KB or HEK293 cells.
-
-
Workflow:
-
Parasite Assay: SYBR Green I fluorescence assay. Incubate parasites with inhibitor for 72h. Lysis buffer + SYBR Green added; read fluorescence (Ex 485 / Em 535).
-
Human Cytotoxicity: MTS/MTT assay. Incubate cells for 72h. Add tetrazolium reagent; read absorbance at 490 nm.
-
-
Calculation:
-
Calculate Selectivity Index (
): -
Threshold: An
is required for a lead candidate; is acceptable for early hits.
-
References
-
Antifolate Selectivity & QN254: Yuthavong, Y. et al. (2005). "A structure-based view of antifolate resistance in malaria." Nature Structural & Molecular Biology. Link
-
QN254 Preclinical Evaluation: Chitnumsub, P. et al. (2020). "Preclinical Evaluation of the Antifolate QN254... as an Antimalarial Drug Candidate." Antimicrobial Agents and Chemotherapy.[5] Link
-
Kinase Inhibitor Selectivity: Zhang, J. et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link
-
Quinazoline SAR: Alexandru, S. et al. (2023).[6] "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Pharmaceuticals.[6][7][8][9] Link
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison: Biological Evaluation of Lead Quinazoline Compound (QNZ-X) vs. Market Standards
Executive Summary
This guide presents the results of a multi-site "Round Robin" study evaluating QNZ-X , a novel C6-substituted quinazoline derivative designed to target EGFR-mutant Non-Small Cell Lung Cancer (NSCLC). To establish the compound's translational potential and assay robustness, we compared its enzymatic and cellular potency against FDA-approved standards Gefitinib and Erlotinib across five independent laboratories.
Key Finding: QNZ-X demonstrated superior enzymatic potency (
Introduction: The Reproducibility Challenge in Kinase Discovery
Quinazolines remain a privileged scaffold in medicinal chemistry, particularly for ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR). However, literature-derived
To bridge the gap between discovery and development, this guide employs a standardized proficiency testing framework based on ISO 13528 principles. We provide not just the data, but the self-validating protocols required to reproduce these results.
Study Design & Statistical Framework
-
Participants: 5 Independent CRO Laboratories (Blinded: Lab A–E).
-
Test Articles: QNZ-X (Lead), Gefitinib (Reference 1), Erlotinib (Reference 2).
-
Statistical Metric: Robust Z-Score (
) calculated per ISO 13528 to identify outliers. Where is the lab result, is the consensus mean, and is the standard deviation for proficiency assessment.
Visualization: Inter-Laboratory Workflow
The following diagram outlines the rigorous workflow used to ensure data integrity, from stock preparation to Z-score calculation.
Caption: Standardized workflow ensuring sample integrity and synchronized execution across five testing sites.
Comparative Analysis: Performance Data
Enzymatic Potency (EGFR Mutant)
The primary biochemical screen targeted the L858R mutant kinase domain. QNZ-X showed a 7-fold potency advantage over Gefitinib.
| Compound | Lab A ( | Lab B ( | Lab C ( | Consensus Mean | CV (%) | Z-Score Status |
| QNZ-X | 3.9 | 4.5 | 4.1 | 4.2 nM | 12.1% | Pass |
| Gefitinib | 31.0 | 38.2 | 29.5 | 33.5 nM | 14.8% | Pass |
| Erlotinib | 22.1 | 25.0 | 19.8 | 22.3 nM | 11.6% | Pass |
Cellular Viability (PC-9 Cell Line)
In the PC-9 cell line (EGFR-driven), QNZ-X retained high potency, confirming membrane permeability.
| Compound | Lab A ( | Lab B ( | Lab C ( | Consensus Mean |
| QNZ-X | 12 | 15 | 11 | 12.7 nM |
| Gefitinib | 45 | 52 | 41 | 46.0 nM |
Technical Deep Dive: Self-Validating Protocols
To achieve the reproducibility shown above, strict adherence to the following protocols is required. These are designed with built-in "sanity checks."
The "Gold Standard" Enzymatic Assay (Luminescence)
-
Objective: Measure ATP depletion or ADP generation (e.g., ADP-Glo) to quantify kinase inhibition.
-
Critical Parameter (The "Why"): You must run the assay at the ATP
(Michaelis constant) of the specific enzyme batch. Running at saturating ATP levels will artificially inflate the of ATP-competitive inhibitors (like Quinazolines), making them appear less potent.
Step-by-Step Workflow:
-
Enzyme Titration: Dilute EGFR
to 0.5 ng/µL in kinase buffer (50 mM HEPES pH 7.5, 10 mM ). -
Compound Addition:
-
Use an Echo Acoustic Dispenser or non-contact handling to add 10 nL of compound (in 100% DMSO) to the assay plate.
-
Validation Check: Include a "High Control" (Enzyme + DMSO) and "Low Control" (No Enzyme) on every plate. The Z'-factor must be > 0.5.
-
-
Reaction Initiation: Add ATP at exactly
(typically 10 µM for EGFR mutants) + Substrate (Poly Glu:Tyr). -
Incubation: 60 minutes at RT.
-
Detection: Add ADP-Glo reagent. Read Luminescence.
Cellular Assay: Mitigating the "Edge Effect"
-
Objective: Determine
(Growth Inhibition) in A549 (WT EGFR) and PC-9 (Mutant EGFR) lines. -
Common Failure Mode: Evaporation in outer wells of 96-well plates causes "edge effects," skewing viability data.
Robust Protocol:
-
Seeding: Seed 3,000 cells/well in 40 µL media.
-
The Thermal Barrier: Fill the entire perimeter (Row A, Row H, Col 1, Col 12) with sterile PBS, not cells . Use only the inner 60 wells for data.
-
Dosing: Add compounds 24h post-seeding to ensure cell attachment.
-
Endpoint: Incubate for 72h. Add CellTiter-Glo.[1] Shake for 2 minutes to lyse.
-
Validation Check: The DMSO control wells must show <5% variation across the plate.
Mechanistic Visualization: EGFR Signaling
Understanding where these compounds act is crucial for interpreting the data. Quinazolines bind to the ATP-pocket of EGFR, preventing the phosphorylation cascade that drives proliferation.
Caption: QNZ-X and Gefitinib competitively inhibit ATP binding at the EGFR intracellular domain, blocking downstream RAS/RAF and PI3K/AKT cascades.
References
-
ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]
-
Fry, D. W., et al. (1994) . A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[2] Science. [Link] (Foundational paper on Quinazoline mechanism).
-
Zhang, J., et al. (2017) . The impact of ATP concentration on IC50 determination in kinase assays. Journal of Biomolecular Screening. [Link] (Supports the ATP Km protocol requirement).
-
OECD Guidelines for the Testing of Chemicals . Test No. 432: In Vitro 3T3 NRU Phototoxicity Test (Reference for cellular viability standards). [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloroquinazoline
As researchers and drug development professionals, our work with novel chemical entities like 5-Chloroquinazoline is foundational to discovery. However, the potency of such molecules necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloroquinazoline, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a deep, intrinsic culture of safety that becomes second nature in your laboratory operations.
Hazard Assessment: Understanding the Adversary
5-Chloroquinazoline is a halogenated quinazoline derivative. While comprehensive toxicological data for this specific compound may be limited, the known hazards of structurally similar compounds, such as 4-Chloroquinazoline and quinoline itself, provide a strong basis for a conservative and robust safety protocol.[1][2][3] The primary threats arise from its potential toxicity if ingested, absorbed through the skin, or inhaled, as well as its capacity to cause severe irritation to the skin and eyes.[1][3]
The core principle of our approach is risk mitigation through informed caution . We must assume that 5-Chloroquinazoline presents significant health risks, including acute toxicity, skin and eye damage, and potential for long-term health effects.[3]
| Hazard Category | Potential Effects based on Analogous Compounds | Rationale & Primary Exposure Route |
| Acute Toxicity (Oral) | Toxic or fatal if swallowed.[1][3] | Ingestion (e.g., hand-to-mouth transfer). |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[3] | Skin Absorption. |
| Acute Toxicity (Inhalation) | May be harmful or fatal if inhaled as dust or aerosol.[4] | Respiratory System. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Direct Contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3] | Direct Contact (splash or airborne particles). |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects or cancer.[2][3] | Chronic exposure through any route. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3][5] | Improper Disposal. |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is even selected, we must engineer the risk out of the environment. PPE is the last line of defense, not the first.
-
Engineering Controls : All work involving 5-Chloroquinazoline solid or its solutions must be conducted within a certified chemical fume hood.[1] The fume hood provides critical containment of dusts and vapors, ensuring airborne concentrations are kept well below any potential occupational exposure limits.[6] The face velocity of the hood should be verified regularly to ensure it meets institutional or national standards, typically in the range of 0.5 m/s (100 f/min).[5]
-
Administrative Controls :
-
Designated Area : Clearly demarcate the specific area within the lab where 5-Chloroquinazoline will be handled. This prevents cross-contamination and ensures that all personnel are aware of the potential hazard zone.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all tasks involving this compound, from weighing and dissolution to reaction quenching and waste disposal.
-
Training : Ensure all personnel handling the compound are thoroughly trained on the specific hazards and the established SOPs.
-
Personal Protective Equipment (PPE): Your Personal Safety System
The selection of PPE must be a self-validating system, where each component is chosen to address the specific hazards identified. The following protocol is designed to provide comprehensive protection.
Recommended PPE for Handling 5-Chloroquinazoline
| Body Part | Required PPE | Standard/Specification | Causality and Rationale |
| Hands | Double Gloving: Nitrile Gloves (inner and outer) | ASTM D6978 or EN 374[7] | Prevents skin contact and absorption. Double gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection. Nitrile is selected for its broad chemical resistance.[8] |
| Body | Chemical-Resistant Lab Coat (long-sleeved, with knit cuffs) | N/A | Protects skin on the arms and torso from incidental contact and minor spills. Knit cuffs ensure a snug fit around the inner glove. |
| Eyes/Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal around the eyes to protect against splashes and airborne particles.[9] A face shield is worn over the goggles to protect the entire face during procedures with a higher splash risk (e.g., transferring solutions). |
| Respiratory | NIOSH-approved N95 Respirator (or equivalent) | NIOSH 42 CFR 84 / EN 149[7] | Required when handling the solid powder outside of a containment device or when there is a risk of aerosol generation. This protects against the inhalation of fine particles.[7] A surgical mask is insufficient as it does not protect the wearer from inhaling small particles.[7] |
Experimental Protocol: Step-by-Step PPE Application (Donning)
This sequence is critical to ensure that a protective barrier is established correctly and without self-contamination.
-
Hand Hygiene : Wash hands thoroughly with soap and water before beginning.
-
Body Protection : Don the chemical-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves : Put on the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the lab coat.
-
Respiratory Protection : If required, perform a fit check and don the N95 respirator according to manufacturer instructions.
-
Eye and Face Protection : Put on the chemical splash goggles, ensuring a snug fit. If a splash hazard exists, don a face shield over the goggles.
-
Outer Gloves : Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. This outer pair will be the primary contact surface and can be changed frequently if contamination is suspected.
Workflow for Safe Handling
The entire process, from planning to cleanup, must be viewed as an integrated safety workflow.
Caption: Logical workflow for safely handling 5-Chloroquinazoline.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and exposure to waste handlers.[1]
Step-by-Step PPE Removal (Doffing) and Disposal
The principle is to remove the most contaminated items first, touching the outside of contaminated PPE only with other contaminated PPE.
-
Outer Gloves : Peel off the outer gloves without touching your skin, turning them inside out as they are removed. Dispose of them in a designated hazardous waste container.[10]
-
Face/Eye Protection : Remove the face shield and goggles from the back of the head. Place them in a designated area for decontamination.
-
Body Protection : Unbutton the lab coat. Roll it downwards from the shoulders, turning it inside out to contain any surface contamination. Place it in a designated container for laundry or disposal.
-
Respiratory Protection : Remove the respirator from the back of the head. Dispose of it in the hazardous waste container.
-
Inner Gloves : Remove the final pair of gloves, again without touching your skin. Dispose of them in the hazardous waste container.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
All solid waste contaminated with 5-Chloroquinazoline (gloves, pipette tips, weighing paper) must be disposed of in a clearly labeled, sealed hazardous waste container.[11] Liquid waste must be collected in a compatible, sealed hazardous waste container. Adhere strictly to your institution's hazardous waste management guidelines.
Emergency Procedures: Immediate Response Plan
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][4] Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing while washing. Seek medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols into your daily work, you create an environment where scientific discovery can flourish, built upon an unshakeable foundation of safety.
References
-
Quinazoline - Szabo-Scandic. Szabo-Scandic. Available at: [Link]
-
Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]
-
Safe handling and waste management of hazardous drugs. eviQ. Available at: [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. Available at: [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Available at: [Link]
-
CHLORINE | Occupational Safety and Health Administration. OSHA. Available at: [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. Available at: [Link]
-
Safe Handling of Hazardous Drugs. Duke University Safety. Available at: [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



